Phosmet-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[bis(trideuteriomethoxy)phosphinothioylsulfanylmethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO4PS2/c1-15-17(18,16-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNZTLDVJIUSHT-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Phosmet-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Phosmet-d6, a crucial internal standard for the quantitative analysis of the organophosphate insecticide Phosmet. This document details the synthetic pathway, experimental protocols, and key analytical data to support researchers in the fields of environmental analysis, toxicology, and drug metabolism.
Introduction
Phosmet, O,O-dimethyl S-(phthalimidomethyl) phosphorodithioate (B1214789), is a widely used non-systemic insecticide and acaricide.[1] Its quantification in environmental and biological matrices is essential for monitoring its residues and assessing potential exposure risks. This compound, in which the two O-methyl groups are replaced with deuterated methyl groups (O,O-bis(methyl-d3)), serves as an ideal internal standard for mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The use of a stable isotope-labeled internal standard like this compound allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
This guide outlines a feasible synthetic route for this compound, starting from commercially available starting materials.
Synthetic Pathway
The synthesis of this compound is a two-step process that mirrors the established synthesis of unlabeled Phosmet. The isotopic labels are introduced in the first step through the use of deuterated methanol (B129727).
Step 1: Synthesis of Potassium O,O-bis(methyl-d3) phosphorodithioate
The first step involves the formation of the deuterated phosphorodithioic acid salt. This is achieved by reacting phosphorus pentasulfide (P₄S₁₀) with deuterated methanol (Methanol-d4, CD₃OD). The resulting O,O-bis(methyl-d3) phosphorodithioic acid is then neutralized with a base, such as potassium hydroxide (B78521) (KOH), to form the more stable potassium salt.
Step 2: Synthesis of this compound
The second step is a nucleophilic substitution reaction where the potassium O,O-bis(methyl-d3) phosphorodithioate, prepared in the first step, is reacted with N-(chloromethyl)phthalimide. This reaction yields the final product, this compound.
The overall synthetic scheme is presented below:
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established methods for the synthesis of unlabeled Phosmet and related organophosphate compounds and have been adapted for the deuterated synthesis.
Synthesis of N-(chloromethyl)phthalimide
N-(chloromethyl)phthalimide is a key starting material and can be synthesized from phthalimide (B116566).
Materials:
-
Phthalimide
-
Paraformaldehyde
-
Thionyl chloride
Procedure:
-
A mixture of phthalimide and paraformaldehyde in toluene is heated to reflux.
-
Thionyl chloride is added dropwise to the refluxing mixture.
-
The reaction mixture is refluxed for an additional 2-3 hours until the reaction is complete (monitored by TLC).
-
The mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold toluene and dried under vacuum to yield N-(chloromethyl)phthalimide.
Step 1: Synthesis of Potassium O,O-bis(methyl-d3) phosphorodithioate
Materials:
-
Phosphorus pentasulfide (P₄S₁₀)
-
Methanol-d4 (CD₃OD, 99.5 atom % D)
-
Potassium hydroxide (KOH)
-
Anhydrous toluene
Procedure:
-
To a stirred suspension of phosphorus pentasulfide in anhydrous toluene under a nitrogen atmosphere, slowly add Methanol-d4 dropwise. The temperature should be maintained below 40°C using an ice bath.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, and then at 60-70°C for 1 hour.
-
The reaction mixture is cooled to room temperature, and any unreacted solid is removed by filtration.
-
The filtrate, containing O,O-bis(methyl-d3) phosphorodithioic acid, is then slowly added to a stirred solution of potassium hydroxide in isopropanol (B130326) at a temperature below 20°C.
-
The resulting precipitate of potassium O,O-bis(methyl-d3) phosphorodithioate is collected by filtration, washed with cold isopropanol, and dried under vacuum.
Step 2: Synthesis of this compound
Materials:
-
Potassium O,O-bis(methyl-d3) phosphorodithioate
-
N-(chloromethyl)phthalimide
Procedure:
-
A mixture of potassium O,O-bis(methyl-d3) phosphorodithioate and N-(chloromethyl)phthalimide in acetonitrile is stirred at room temperature.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
The reaction mixture is filtered to remove the precipitated potassium chloride.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
The fractions containing the pure product are combined, and the solvent is evaporated to give this compound as a white solid.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₁H₆D₆NO₄PS₂ | [2][3] |
| Molecular Weight | 323.36 g/mol | [2] |
| CAS Number | 2083623-41-8 | |
| Appearance | White to off-white solid | |
| Purity (Isotopic) | ≥98 atom % D | |
| Chemical Purity | ≥98% |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR | The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalimide group (in the range of 7.7-7.9 ppm) and the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and sulfur atoms (around 4.8-5.0 ppm). The signals for the O-methyl protons will be absent due to deuteration. |
| ¹³C NMR | The ¹³C NMR spectrum is expected to show signals for the carbonyl carbons of the phthalimide group (around 167 ppm), the aromatic carbons (in the range of 123-134 ppm), and the methylene carbon (-CH₂-) (around 40 ppm). The signal for the deuterated methyl carbons (-CD₃) will be a multiplet with a significantly lower intensity due to C-D coupling and longer relaxation times. |
| ³¹P NMR | The ³¹P NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is expected in the phosphorodithioate region, typically between 80 and 100 ppm. |
| Mass Spectrometry (MS) | The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z 323, which is 6 mass units higher than that of unlabeled Phosmet (m/z 317), confirming the incorporation of six deuterium (B1214612) atoms. |
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed synthetic pathway and experimental protocols offer a practical guide for researchers requiring this essential internal standard for accurate and reliable quantification of Phosmet. The provided quantitative data serves as a benchmark for product characterization and quality control. The methodologies described herein can be adapted for the synthesis of other isotopically labeled organophosphate pesticides, contributing to the advancement of environmental and toxicological research.
References
Phosmet-d6 certificate of analysis explained
An In-depth Technical Guide to the Phosmet-d6 Certificate of Analysis
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical standard. This compound, the deuterated form of the organophosphate insecticide Phosmet, is primarily used as an internal standard for its quantification in various samples using mass spectrometry techniques.[1][2] This guide provides a detailed explanation of a typical this compound CoA, including the experimental methods used to generate the data and the biochemical pathway associated with its non-deuterated counterpart.
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document issued by the manufacturer that confirms a product meets its predetermined specifications. It is a crucial component of quality control, ensuring the reliability and reproducibility of experimental results.[3]
Below is a representative Certificate of Analysis for this compound, with each section subsequently explained in detail.
Certificate of Analysis: this compound
Product Name: this compound (dimethyl-d6)
Catalogue Number: CDN-D-8065
Lot Number: 123-45-678
Date of Analysis: 2025-11-28
Product Information
| Parameter | Specification | Result |
| Chemical Name | S-((1,3-dioxoisoindolin-2-yl)methyl) O,O-bis(methyl-d3) phosphorodithioate | Conforms |
| CAS Number | 2083623-41-8 | Conforms |
| Molecular Formula | C₁₁H₆D₆NO₄PS₂ | Conforms |
| Molecular Weight | 323.36 g/mol | Conforms |
Physical Properties
| Parameter | Specification | Result |
| Appearance | White to off-white solid | White solid |
| Melting Point | 70-75 °C | 72.5 °C |
| Solubility | Soluble in Chloroform, Methanol | Conforms |
Analytical Data
| Test | Method | Specification | Result |
| Identity (¹H-NMR) | 600 MHz in DMSO-d6 | Conforms to structure | Conforms |
| Identity (Mass Spec) | ESI-MS | Conforms to structure | Conforms |
| Chemical Purity (HPLC) | RP-HPLC with UV detection | ≥98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥99 atom % D | 99.6 atom % D |
| Residual Solvents | ¹H-NMR | Per USP <467> | <0.1% |
| Water Content | Karl Fischer Titration | ≤0.5% | 0.1% |
Experimental Protocols and Methodologies
The data presented in the CoA are generated through a series of rigorous analytical tests. The methodologies for these key experiments are detailed below.
Identity Confirmation
Identity tests are performed to unequivocally confirm that the compound is this compound.
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:
-
Objective: To confirm the chemical structure by analyzing the magnetic properties of its atomic nuclei.
-
Methodology: A small amount of the this compound sample is dissolved in a deuterated solvent, typically DMSO-d6. The solution is placed in a high-field NMR spectrometer (e.g., 600 MHz). The resulting spectrum is analyzed for chemical shifts, integration, and coupling patterns of the protons. For this compound, the characteristic signals for the aromatic protons of the phthalimide (B116566) group are expected, while the signals corresponding to the two methoxy (B1213986) groups in non-deuterated Phosmet should be absent.
-
Interpretation: The obtained spectrum is compared against a reference spectrum or theoretical values to confirm that the chemical structure is consistent with this compound.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Methodology: The sample is introduced into a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique used for this purpose. The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.[4]
-
Interpretation: The spectrum should show a prominent peak corresponding to the molecular ion of this compound (C₁₁H₆D₆NO₄PS₂), which has a molecular weight of approximately 323.4.[1]
-
Purity Analysis
Purity tests quantify the amount of the desired compound and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.
-
Methodology: A solution of this compound is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase, typically a mixture of acetonitrile (B52724) and water, is used to elute the compound from the column. A UV detector is used to monitor the elution, as the phthalimide group in Phosmet absorbs UV light. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Result: The result is expressed as a percentage, with a typical specification for a reference standard being ≥98.0%.
-
-
Isotopic Purity by Mass Spectrometry:
-
Objective: To determine the percentage of deuterium (B1214612) incorporation in the molecule.
-
Methodology: High-resolution mass spectrometry is used to analyze the distribution of isotopic peaks for the molecular ion. The relative intensities of the peaks corresponding to the fully deuterated (d6) form and the less-deuterated forms (d0 to d5) are measured.
-
Interpretation: The isotopic purity is calculated from this distribution and is expressed as "atom % D," indicating the percentage of deuterium at the labeled positions. For an internal standard, this value should be very high (typically >99%) to ensure accurate quantification.
-
Visualizing Workflows and Mechanisms
Diagrams are essential tools for visualizing complex processes and pathways. The following sections provide Graphviz diagrams for the CoA workflow and the mechanism of action of Phosmet.
Certificate of Analysis Generation Workflow
Caption: Workflow for generating a Certificate of Analysis.
Mechanism of Action: Phosmet as an Acetylcholinesterase Inhibitor
Phosmet, like other organophosphate insecticides, functions by inhibiting the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately death in insects.
Caption: Phosmet's inhibition of Acetylcholinesterase (AChE).
References
A Technical Guide to the Application of Phosmet-d6 in Analytical Research
Introduction to Phosmet and the Role of Deuterated Internal Standards
Phosmet is a non-systemic organophosphate insecticide and acaricide widely utilized in agriculture to control a variety of pests on fruit trees, ornamental plants, and vines.[1][2] It functions by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in insects.[1][3] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Phosmet in food products, necessitating sensitive and accurate analytical methods for its quantification.
In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, internal standards are essential for achieving high accuracy and precision. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument. Isotopically labeled compounds, such as Phosmet-d6, are considered the gold standard for use as internal standards in mass spectrometry-based methods. This compound is a deuterated analog of Phosmet, where six hydrogen atoms in the two methoxy (B1213986) groups have been replaced with deuterium (B1214612) atoms.[4] This substitution results in a molecule that behaves nearly identically to Phosmet during sample preparation and chromatography but has a different mass-to-charge ratio (m/z), allowing for its distinct detection by a mass spectrometer. The use of this compound as an internal standard effectively compensates for variations in sample extraction, cleanup, and instrument response, leading to more reliable and reproducible quantification of Phosmet residues.
Physicochemical Properties of Phosmet and this compound
A clear understanding of the physicochemical properties of both the analyte and its labeled internal standard is crucial for method development.
| Property | Phosmet | This compound |
| Chemical Formula | C₁₁H₁₂NO₄PS₂ | C₁₁H₆D₆NO₄PS₂ |
| Molecular Weight | 317.3 g/mol | 323.4 g/mol |
| CAS Number | 732-11-6 | 2083623-41-8 |
| Appearance | Off-white crystalline solid | Solid |
| Purity | Not specified | ≥98% Chemical Purity, 99 atom % D |
Experimental Protocols for Phosmet Analysis Using this compound
The quantification of Phosmet residues in various matrices typically involves sample preparation followed by analysis using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.
Sample Preparation: The QuEChERS Method
The QuEChERS protocol provides a streamlined approach for extracting and cleaning up pesticide residues from complex matrices.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or soil)
-
Acetonitrile (B52724) (ACN)
-
This compound internal standard solution
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., primary secondary amine (PSA), C18, magnesium sulfate)
-
Centrifuge tubes (50 mL and 2 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the this compound internal standard solution.
-
Add 10-15 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing the appropriate sorbents.
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.
-
Instrumental Analysis: GC-MS/MS
GC-MS/MS is a powerful technique for the separation and detection of volatile and semi-volatile compounds like Phosmet.
Typical GC-MS/MS Parameters:
-
Gas Chromatograph: Agilent or equivalent
-
Column: HP-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for Phosmet and this compound:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Phosmet | 160 | 77.1 | 133.1 |
| This compound | 166 | 80.1 | 136.1 |
| Note: The specific MRM transitions may vary slightly depending on the instrument and optimization. |
A study on pesticide residues in edible insects reported a retention time of 13.959 minutes for Phosmet under their GC-MS/MS conditions. Another study analyzing Phosmet in human blood by GC/MS reported a retention time of 14.34 minutes.
Visualizing Experimental Workflows and Logical Relationships
Structure of Phosmet and this compound
The key difference between Phosmet and its deuterated internal standard is the substitution of hydrogen with deuterium in the methoxy groups.
Caption: Chemical structures of Phosmet and this compound.
Workflow for Phosmet Quantification using this compound
The following diagram illustrates the typical analytical workflow for the quantification of Phosmet in a sample matrix using this compound as an internal standard.
Caption: Analytical workflow for Phosmet quantification.
Proposed Metabolic Pathway of Phosmet
Understanding the metabolism of Phosmet is important for comprehensive residue analysis, as metabolites may also be present in samples.
Caption: Proposed metabolic pathway of Phosmet.
Conclusion
This compound serves as an indispensable tool for researchers and analytical chemists in the accurate and precise quantification of Phosmet residues. Its use as an internal standard in conjunction with powerful analytical techniques like GC-MS/MS and LC-MS/MS, coupled with robust sample preparation methods such as QuEChERS, ensures the reliability of residue data. This is critical for food safety, environmental monitoring, and regulatory compliance. The detailed protocols and workflows provided in this guide offer a comprehensive resource for professionals in the field of pesticide analysis.
References
Phosmet-d6: A Technical Guide for Researchers
An in-depth examination of the properties, analytical applications, and biological implications of the deuterated organophosphate, Phosmet-d6.
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the organophosphate insecticide Phosmet. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the physicochemical properties of this compound, its primary application as an internal standard in analytical testing, and the toxicological profile and mechanism of action of its parent compound, Phosmet.
Core Data Presentation
For clarity and ease of comparison, the fundamental quantitative data for this compound are summarized in the table below.
| Parameter | Value | Reference(s) |
| CAS Number | 2083623-41-8 | [1][2][3] |
| Molecular Formula | C₁₁H₆D₆NO₄PS₂ | [1][2] |
| Molecular Weight | 323.36 g/mol | |
| Synonyms | Phosmet D6 (dimethyl D6), Phthalophos-d6 |
Application in Analytical Chemistry: Quantification of Phosmet
This compound serves as a crucial internal standard for the accurate quantification of Phosmet in various matrices, including biological and environmental samples, using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative analysis as it effectively compensates for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise results.
Experimental Protocol: Analysis of Phosmet in Human Blood using GC-MS
While a specific protocol detailing the use of this compound was not available in the public domain, the following is a representative method for the analysis of Phosmet in human blood by GC-MS, which can be adapted by substituting the specified internal standard with this compound.
1. Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of a human blood sample, add a known concentration of this compound as the internal standard.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to isolate the analyte and internal standard from the blood matrix.
-
Elute the compounds from the SPE cartridge.
-
Evaporate the eluent to dryness and reconstitute the residue in a suitable solvent for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole GC/MS System with an electron ionization (EI) source or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.
-
Carrier Gas: Helium.
-
Inlet: Splitless injection mode.
-
Oven Temperature Program: Optimized for the separation of Phosmet and this compound.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both Phosmet and this compound.
3. Quantification:
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of Phosmet and a constant concentration of this compound.
-
The ratio of the peak area of Phosmet to the peak area of this compound is plotted against the concentration of Phosmet.
-
The concentration of Phosmet in the unknown samples is then determined from this calibration curve.
Biological Activity and Mechanism of Action of Phosmet
Phosmet, the non-deuterated parent compound, is a non-systemic organophosphate insecticide and acaricide. Its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects and mammals.
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Acetylcholinesterase (AChE) Inhibition by Phosmet.
In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released and binds to acetylcholine receptors (AChR) on the postsynaptic neuron, leading to nerve impulse transmission. AChE rapidly breaks down ACh to terminate the signal. Phosmet irreversibly binds to and inhibits AChE. This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron, resulting in neurotoxicity.
Toxicological Profile of Phosmet
Studies on the parent compound, Phosmet, have revealed its potential for toxicity in various organisms. In zebrafish embryos, exposure to Phosmet has been shown to cause developmental abnormalities such as bradycardia, spine curvature, and growth retardation. Transcriptomic analysis in these studies indicated that Phosmet exposure affects several key biological pathways.
Experimental Workflow for Investigating Phosmet Toxicity in Zebrafish
Caption: Workflow for Zebrafish-based Phosmet Toxicity Studies.
Signaling Pathways Affected by Phosmet
Research has indicated that Phosmet exposure can significantly impact several signaling pathways beyond direct AChE inhibition. These include:
-
Calcium Signaling Pathway: Disruption of calcium homeostasis is a common mechanism of neurotoxicity.
-
Regulation of Actin Cytoskeleton: Alterations in the cytoskeleton can affect neuronal development and function.
-
Cardiac Muscle Contraction: This is consistent with observed effects like bradycardia in toxicological studies.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways: These pathways are crucial for cell survival, proliferation, and apoptosis, and their dysregulation can lead to cellular stress and death.
This technical guide provides a foundational understanding of this compound for researchers. The information presented, from its basic properties to its application in sophisticated analytical methods and the biological implications of its parent compound, is intended to support and guide future research and development in related fields.
References
Phosmet-d6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Phosmet-d6. The information presented herein is critical for ensuring the integrity and accuracy of research and analytical applications involving this deuterated internal standard. While specific stability data for this compound is limited, this guide synthesizes available information from suppliers and leverages stability data from its non-deuterated analog, Phosmet, as a close surrogate.
Core Stability and Storage Recommendations
Proper storage is paramount to maintaining the chemical integrity of this compound. The consensus from various suppliers recommends the following conditions.
Storage Conditions Summary
| Parameter | Recommended Condition | Justification |
| Temperature | -20°C for long-term storage.[1] 4°C or 2-8°C for short-term storage.[2][3] | Minimizes chemical degradation and ensures long-term stability. |
| Light | Store in the dark or in an amber vial.[4] | Protects the compound from photodegradation. |
| Atmosphere | Store in a tightly sealed container. | Prevents potential oxidation and hydrolysis from atmospheric moisture. |
| Form | Solid form is generally more stable than solutions. | Reduces the likelihood of solvent-mediated degradation. |
Several suppliers indicate that this compound is stable for at least four years when stored appropriately at -20°C.[1] For solutions, the choice of solvent can impact stability, with aprotic and non-polar solvents generally being preferred.
Chemical Stability Profile
The stability of this compound is intrinsically linked to the chemical properties of the Phosmet molecule. The primary degradation pathways for Phosmet are hydrolysis and, to a lesser extent, photolysis. It is reasonable to infer that this compound will follow similar degradation patterns.
Hydrolytic Stability of Phosmet
The hydrolysis of Phosmet is highly dependent on pH and temperature. The molecule is relatively stable under acidic conditions but degrades rapidly in neutral to alkaline environments.
| pH | Temperature (°C) | Half-life |
| 4.5 | 20 | 13 days |
| 7.0 | 20 | < 12 hours |
| 8.3 | 20 | < 4 hours |
Data presented is for the non-deuterated Phosmet and serves as a proxy for this compound.
Other Degradation Factors
-
Temperature: Storage above 45°C can lead to the decomposition of Phosmet.
-
Photodegradation: Exposure to sunlight can contribute to the degradation of Phosmet.
-
Soil Degradation: In soil, the degradation of Phosmet is influenced by microbial activity and pH. The half-life can range from a few days in moist, neutral soil to several weeks in dry, acidic soil.
Experimental Protocols: Assessing this compound Stability
A robust stability-indicating method is crucial for determining the shelf-life and degradation products of this compound. A typical experimental workflow for a stability study is outlined below.
General Stability Study Protocol
-
Sample Preparation:
-
Prepare solutions of this compound in appropriate, high-purity solvents (e.g., acetonitrile, acetone) at a known concentration.
-
Aliquots of the solution should be stored under various conditions to be tested (e.g., different temperatures, light exposures, and pH).
-
-
Forced Degradation Studies:
-
Acidic/Basic Hydrolysis: Treat this compound solutions with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.
-
Oxidative Degradation: Expose the solution to an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Degradation: Store the solid material and solutions at elevated temperatures (e.g., 60°C).
-
Photostability: Expose solutions to controlled UV and visible light.
-
-
Analytical Method:
-
Utilize a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to separate the parent compound from its degradation products.
-
The method should be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification according to ICH guidelines.
-
-
Data Analysis:
-
Quantify the amount of this compound remaining at each time point for each condition.
-
Identify and characterize any significant degradation products using techniques like mass spectrometry.
-
Calculate the degradation rate and half-life under each condition.
-
Visualizing Stability and Experimental Workflow
Phosmet Degradation Pathway
The following diagram illustrates the proposed hydrolytic degradation pathway of Phosmet, which is expected to be the primary non-photolytic degradation route for this compound.
References
Understanding the Mass Spectrometry Fragmentation of Phosmet-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometric fragmentation of Phosmet-d6, a deuterated internal standard for the organophosphate insecticide Phosmet (B1677707). Understanding the fragmentation pattern is crucial for developing robust analytical methods for quantification in complex matrices, a common requirement in environmental monitoring, food safety, and pharmacokinetic studies.
Introduction to Phosmet and its Deuterated Analog
Phosmet is a non-systemic organophosphate insecticide and acaricide used to control a variety of pests on crops and animals.[1] Its chemical structure consists of a phthalimide (B116566) group linked to a phosphorodithioate (B1214789) moiety. For quantitative analysis using mass spectrometry, a stable isotope-labeled internal standard is essential for accuracy and precision. This compound, where the six hydrogen atoms on the two O-methyl groups are replaced with deuterium (B1214612), is commonly used for this purpose.[2] The full chemical name for this compound is S-((1,3-dioxoisoindolin-2-yl)methyl) O,O-bis(methyl-d3) phosphorodithioate.[2]
Mass Spectrometry of Phosmet: Foundation for Understanding this compound
The fragmentation of unlabeled phosmet provides the basis for predicting the behavior of its deuterated counterpart. Under typical electron ionization (EI) or collision-induced dissociation (CID) conditions, organophosphate pesticides undergo characteristic fragmentation pathways.[3][4] For Phosmet, the molecular ion (M+) is often observed, and subsequent fragmentation leads to several key ions. The most intense peak in the mass spectrum of Phosmet is typically observed at a mass-to-charge ratio (m/z) of 160. Other significant fragments are found at m/z 77, 161, and 93.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound is expected to follow a similar pathway to that of unlabeled Phosmet, with shifts in the m/z values of fragments containing the deuterated methyl groups. The six deuterium atoms increase the mass of the parent molecule and any fragments retaining the O,O-bis(methyl-d3) phosphorodithioate portion by 6 Daltons.
The primary fragmentation is proposed to occur at the S-CH2 bond, leading to the formation of the highly stable phthalimidomethyl cation.
Key Fragmentation Steps:
-
Formation of the Phthalimidomethyl Cation: Cleavage of the S-CH2 bond results in the formation of the base peak ion. For unlabeled Phosmet, this is the C8H4O2N-CH2+ ion at m/z 160. This fragment does not contain the deuterated methyl groups, so its m/z is expected to remain at 160 for this compound.
-
Formation of the Deuterated Phosphorodithioate Fragment: The other part of the molecule, the [S=P(OCD3)2S] radical, can also be detected.
-
Secondary Fragmentation of the Phthalimidomethyl Cation: The ion at m/z 160 can further fragment to produce the phthaloyl cation (m/z 132) by loss of CH2N, which can then lose CO to form the ion at m/z 104, and subsequently the phenyl cation at m/z 77 after another loss of CO.
-
Rearrangement and Fragmentation of the Phosphorodithioate Moiety: Organophosphate pesticides are known to undergo rearrangements. Fragments corresponding to the deuterated phosphorodithioate portion are expected.
Quantitative Data Summary
The following table summarizes the expected key ions in the mass spectrum of this compound, based on the known fragmentation of Phosmet and the location of the deuterium labels.
| Ion Structure | Proposed Formula | m/z (Phosmet) | m/z (this compound) | Notes |
| Phthalimidomethyl cation | [C9H6NO2]+ | 160 | 160 | Expected base peak. Does not contain deuterium labels. |
| Phenyl cation | [C6H5]+ | 77 | 77 | Resulting from the fragmentation of the phthalimide group. |
| Phthaloyl cation | [C8H4O2]+ | 132 | 132 | Intermediate fragment from the phthalimidomethyl cation. |
| O,O-dimethylphosphorodithioate cation | [C2H6O2PS2]+ | 157 | 163 | Contains two -OCD3 groups. |
Experimental Protocol: Acquiring a Mass Spectrum of this compound
This section outlines a general methodology for obtaining a mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for pesticide analysis.
1. Sample Preparation:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., ethyl acetate, acetone) at a concentration of 1-10 µg/mL.
-
Ensure the solvent is of high purity to avoid interference.
2. Gas Chromatography (GC) Parameters:
-
Injector: Splitless mode, temperature at 250°C.
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, DB-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-400.
-
Data Acquisition: Full scan mode to observe all fragment ions. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions (e.g., m/z 160 for Phosmet, m/z 163 for this compound) would be employed.
4. Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern.
Visualizing the Fragmentation Pathway
The following diagrams illustrate the proposed fragmentation pathway of this compound and the experimental workflow.
Caption: Proposed fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be dominated by the formation of the stable phthalimidomethyl cation at m/z 160, identical to its non-deuterated analog. Fragments containing the phosphorodithioate moiety will exhibit a mass shift of +6 amu due to the deuterium labeling. This detailed understanding of the fragmentation is fundamental for the development of sensitive and specific quantitative methods for Phosmet in various scientific disciplines. The provided experimental protocol offers a starting point for method development, which should be optimized for specific instrumentation and analytical requirements.
References
A Comparative Analysis of the Physical Characteristics of Phosmet and Phosmet-d6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physical and chemical properties of the organophosphate insecticide Phosmet and its deuterated analogue, Phosmet-d6. The information presented herein is intended to support research, scientific analysis, and drug development activities by offering a detailed overview of their fundamental characteristics, the experimental methods used to determine these properties, and a visual representation of their structural relationship and analytical workflows.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of Phosmet and this compound is presented in the table below. While extensive data is available for Phosmet, specific quantitative values for this compound are less common in publicly available literature, reflecting its primary use as an internal standard in analytical testing. It is important to note that the physical properties of isotopically labeled compounds like this compound are generally very similar to their unlabeled counterparts.
| Property | Phosmet | This compound |
| Chemical Formula | C₁₁H₁₂NO₄PS₂[1] | C₁₁H₆D₆NO₄PS₂[2] |
| Molar Mass | 317.32 g/mol [1] | 323.36 g/mol [3][4] |
| Appearance | Off-white to pink crystalline solid | Solid |
| Melting Point | 66-69 °C (technical grade), 72-72.7 °C | 70-75 °C |
| Boiling Point | Decomposes below boiling point | Not available |
| Water Solubility | 25 mg/L at 25 °C | Slightly soluble in chloroform (B151607) and methanol; specific water solubility data not available. |
| Vapor Pressure | 1.33 x 10⁻⁴ Pa at 25 °C (calculated from 1 x 10⁻⁶ mmHg) | Not available |
Structural Relationship
This compound is a deuterated form of Phosmet, where the six hydrogen atoms of the two methoxy (B1213986) groups are replaced with deuterium (B1214612) atoms. This isotopic labeling is crucial for its use as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods, as it is chemically identical to Phosmet but has a different mass.
References
Solubility Profile of Phosmet-d6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Phosmet-d6, a deuterated internal standard of the organophosphate insecticide Phosmet. Understanding the solubility of this compound is critical for its accurate quantification in various matrices, a common requirement in environmental monitoring, toxicology studies, and agricultural research. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is limited in publicly available literature, the solubility of its non-deuterated counterpart, Phosmet, serves as a reliable proxy due to their structural similarity. The isotopic labeling in this compound is not expected to significantly alter its solubility characteristics in organic solvents.
The following table summarizes the reported solubility of Phosmet in a range of organic solvents.
| Solvent | Solubility (g/L) | Temperature (°C) |
| Acetone | 650 | 25 |
| Benzene | 600 | 25 |
| Toluene | 300 | 25 |
| Methyl Isobutyl Ketone | 300 | 25 |
| Xylene | 250 | 25 |
| Dichloromethane | 100 | Not Specified |
| Butanone | 100 | Not Specified |
| Methanol | 50 | 25 |
| Kerosene | 5 | 25 |
| Chloroform (B151607) | Slightly Soluble | Not Specified |
It is important to note that this compound is described as being "slightly soluble" in chloroform and methanol[1][2].
Experimental Protocols for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound in an organic solvent, based on the widely accepted "shake flask" method. This method is suitable for generating precise solubility data.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
High-purity organic solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for concentration analysis
-
Glass vials with screw caps
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a series of glass vials. The exact amount should be more than what is expected to dissolve.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25°C).
-
Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker.
-
Allow the vials to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow the excess solid to settle.
-
For finer particles, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved microparticles. This step is crucial to avoid overestimation of solubility.
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.
-
-
Concentration Analysis:
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC-MS) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Calculation:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
The resulting concentration represents the solubility of this compound in the specific organic solvent at the tested temperature.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
Commercial Sources and Technical Guide for High-Purity Phosmet-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of high-purity Phosmet-d6, a deuterated internal standard crucial for the accurate quantification of the organophosphate insecticide Phosmet. This document outlines key specifications from various suppliers, a representative analytical protocol for its use in mass spectrometry, and a visual workflow to guide researchers in its application.
Introduction to this compound
This compound is the isotopically labeled analog of Phosmet, an organophosphate insecticide and acaricide.[1] It is primarily utilized as an internal standard in analytical methodologies, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of Phosmet in various matrices.[1] The use of a deuterated internal standard is a well-established technique to improve the accuracy and precision of quantitative analysis by correcting for analyte loss during sample preparation and variations in instrument response.[2]
Commercial Supplier and Product Specifications
A number of reputable suppliers offer high-purity this compound in various formulations to suit diverse research needs. The following tables summarize the available quantitative data from prominent commercial sources.
This compound Physical and Chemical Properties
| Property | Value |
| Chemical Name | S-((1,3-dioxoisoindolin-2-yl)methyl) O,O-bis(methyl-d3) phosphorodithioate[1] |
| Synonyms | Phthalophos-d6, Phosmet (dimethyl-d6)[1] |
| CAS Number | 2083623-41-8 |
| Molecular Formula | C₁₁H₆D₆NO₄PS₂ |
| Molecular Weight | 323.36 g/mol |
Commercial Product Specifications
| Supplier | Product Name/Number | Purity Specification | Formulation |
| Cayman Chemical | This compound (Item No. 39569) | ≥99% deuterated forms (d₁-d₆) | Solid |
| Sigma-Aldrich | Phosmet-(dimethyl-d6) PESTANAL® | Analytical Standard | Not specified in search results |
| LGC Standards | This compound (dimethyl-d6) (CDN-D-8065) | 99 atom % D, min 98% Chemical Purity | Neat |
| LGC Standards | Phosmet D6 (DRE-C16120100) | >95% (HPLC) | Neat |
| Cambridge Isotope Laboratories, Inc. | Phosmet (dimethyl-D₆, 98%) (DLM-4667-1.2) | 98% Chemical Purity | 100 µg/mL in Acetonitrile (B52724) |
| HPC Standards | D6-Phosmet (675202) | High-Purity | 10 mg Neat Solid |
| HPC Standards | D6-Phosmet solution (675203) | High-Purity | 100 µg/ml in Acetone |
Experimental Protocol: Quantification of Phosmet using this compound Internal Standard by LC-MS/MS
The following is a representative protocol for the analysis of Phosmet in a given matrix (e.g., agricultural products, environmental samples) using this compound as an internal standard. This protocol is based on established methodologies for pesticide residue analysis.
1. Reagents and Materials
-
Phosmet analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
QuEChERS extraction salts and cleanup tubes (or equivalent solid-phase extraction cartridges)
-
Appropriate sample matrix
2. Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of Phosmet and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Phosmet stock solution with acetonitrile to achieve a desired concentration range (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in acetonitrile at a fixed concentration (e.g., 50 ng/mL).
3. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a specific volume of the this compound internal standard spiking solution to all samples, calibration standards, and quality controls.
-
Add QuEChERS extraction salts, vortex thoroughly, and centrifuge.
-
Take an aliquot of the supernatant and subject it to dispersive solid-phase extraction (d-SPE) cleanup.
-
Centrifuge and filter the final extract before LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Phosmet from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Phosmet: Monitor at least two specific precursor-product ion transitions.
-
This compound: Monitor the corresponding precursor-product ion transitions, accounting for the mass shift due to deuterium (B1214612) labeling.
-
-
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of Phosmet to the peak area of this compound against the concentration of the Phosmet calibration standards.
-
Quantify the concentration of Phosmet in the samples by using the response ratio from the sample and interpolating from the calibration curve.
Visualized Workflow and Pathways
The following diagrams illustrate the general workflow for using this compound as an internal standard in a quantitative analytical method.
Caption: Workflow for Phosmet analysis using this compound internal standard.
Caption: Logical relationship for quantification using an internal standard.
References
Methodological & Application
Quantitative Analysis of Phosmet in Agricultural Products using LC-MS/MS with Phosmet-d6 as an Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals involved in pesticide residue analysis.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the organophosphate insecticide Phosmet in agricultural matrices by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Phosmet-d6, is utilized. The protocol details sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, optimized LC-MS/MS parameters, and method validation results. This method is suitable for high-throughput screening and quantitative determination of Phosmet residues in food safety and environmental monitoring laboratories.
Introduction
Phosmet is a widely used non-systemic organophosphate insecticide for controlling pests on a variety of fruit crops, ornamentals, and vines.[1] Due to its potential health effects, regulatory bodies worldwide have established maximum residue limits (MRLs) for Phosmet in food products.[1] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of Phosmet residues. LC-MS/MS has become the technique of choice for pesticide analysis due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for compensating for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification.[2][3]
Experimental Protocols
Materials and Reagents
-
Phosmet and this compound analytical standards
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
QuEChERS extraction salts and dispersive solid-phase extraction (dSPE) tubes
-
Anhydrous magnesium sulfate (B86663)
-
Sodium chloride
Sample Preparation: QuEChERS Protocol for Apples
-
Homogenization: Homogenize a representative sample of apples. For apples with high water content, a 10-15 g sample is typically used.[4]
-
Extraction: Weigh 10 g of the homogenized apple sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.
-
Internal Standard Spiking: Spike the sample with a working solution of this compound to a final concentration of 50 ng/mL.
-
Salting-out: Add the QuEChERS extraction salt packet (containing magnesium sulfate and sodium chloride). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at ≥3000 g for 5 minutes.
-
Filtration and Dilution: Filter the supernatant through a 0.22 µm syringe filter. Dilute the final extract with the initial mobile phase conditions before injection into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration. A typical gradient could be: 0 min – 5% B, 2 min – 45% B, 8 min – 95% B, 10 min – 95% B. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: Optimized MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Phosmet | 318.0 | 160.0 | 15 | Quantifier |
| Phosmet | 318.0 | 133.0 | 25 | Qualifier |
| This compound | 324.0 | 166.0 | 15 | Internal Standard |
| This compound | 324.0 | 133.0 | 25 | Qualifier |
Table 2: Method Validation Summary in Apple Matrix
| Parameter | Result |
| Linearity Range | 1 - 500 ng/g |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantification (LOQ) | 1.0 ng/g |
| Accuracy (Recovery %) | 92 - 108% |
| Precision (RSD %) | < 10% |
Mandatory Visualization
Caption: Experimental workflow for Phosmet analysis.
Caption: Fragmentation of Phosmet and this compound.
Conclusion
The developed LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of Phosmet in agricultural products. The use of the QuEChERS protocol for sample preparation allows for high-throughput analysis while minimizing matrix effects. The method was validated to be linear, accurate, and precise, meeting the requirements for routine pesticide residue monitoring.
References
Application of Phosmet-d6 in Food Matrix Analysis: A Detailed Guide for Researchers
Introduction
Phosmet (B1677707), an organophosphate insecticide, is widely used in agriculture to protect a variety of crops from insect pests.[1][2] Its presence in food commodities is strictly regulated, necessitating sensitive and accurate analytical methods for its detection and quantification. To ensure the reliability of these analytical results, especially in complex food matrices, the use of an isotopically labeled internal standard is crucial. Phosmet-d6, a deuterated analog of phosmet, serves as an ideal internal standard for this purpose, aiding in the correction of matrix effects and variations during sample preparation and analysis. This document provides detailed application notes and protocols for the use of this compound in the analysis of phosmet residues in various food matrices, targeting researchers, scientists, and professionals in drug development and food safety.
Analytical Principle
The core principle behind the use of this compound as an internal standard lies in its chemical and physical similarity to the target analyte, phosmet. Being deuterated, it has a slightly higher molecular weight, allowing it to be distinguished from the native phosmet by mass spectrometry (MS). When a known amount of this compound is added to a sample at the beginning of the analytical process, it experiences similar extraction efficiencies, cleanup losses, and ionization suppression or enhancement in the MS source as the native phosmet. By measuring the ratio of the signal from phosmet to that of this compound, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.
Application Notes
This method is applicable to a wide range of food matrices, including but not limited to fruits (e.g., apples, oranges, grapes) and vegetables (e.g., leafy greens, tomatoes, cucumbers).[2][3] The primary analytical techniques employed are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both of which offer the high selectivity and sensitivity required for trace-level pesticide residue analysis.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most commonly used sample preparation technique for extracting phosmet and this compound from food samples.[3] This method involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a partitioning step using salts to separate the organic layer from the aqueous and solid components of the sample. A subsequent dispersive solid-phase extraction (dSPE) cleanup step is often employed to remove interfering matrix components.
Experimental Protocols
Reagents and Materials
-
Phosmet analytical standard (≥98% purity)
-
This compound (dimethyl-d6) internal standard (≥98% purity, ≥99% isotopic purity)
-
Acetonitrile (LC-MS or GC grade)
-
Water (LC-MS grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Sodium citrate (B86180) dibasic sesquihydrate
-
Sodium citrate tribasic dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (for pigmented matrices)
-
Formic acid (LC-MS grade)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Phosmet Stock Solution (1000 µg/mL): Accurately weigh 10 mg of phosmet standard and dissolve in 10 mL of acetonitrile.
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions of phosmet by serial dilution of the stock solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a concentration of 1 µg/mL.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., using a high-speed blender).
-
Weighing: Weigh 10 g (for high-moisture samples) or 2 g (for low-moisture samples, rehydrated with 8 mL of water) of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to the sample, resulting in a concentration of 10 ng/g.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and vortex vigorously for 1 minute.
-
Partitioning: Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing a dSPE cleanup sorbent mixture. For most fruits and vegetables, a mixture of 150 mg MgSO₄ and 50 mg PSA is sufficient. For pigmented samples, 50 mg of GCB can be added.
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.
-
Sample for Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS or GC-MS/MS analysis. For LC-MS/MS, it is recommended to acidify the final extract with a small amount of formic acid (e.g., 5 µL of 1% formic acid in acetonitrile per 1 mL of extract) to improve the stability of phosmet.
Instrumental Analysis
-
Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 2 - 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Phosmet: Precursor Ion: 318.0 m/z; Product Ions: 160.0 m/z (quantifier), another suitable fragment (qualifier).
-
This compound: Precursor Ion: 324.0 m/z; Product Ions: 166.0 m/z (quantifier), another suitable fragment (qualifier).
-
-
Chromatographic Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Inlet Temperature: 250 - 280 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), ramp up to a final temperature of around 300 °C.
-
Ionization Mode: Electron Ionization (EI)
-
MRM Transitions:
-
Phosmet: Precursor Ion: 160.0 m/z; Product Ions: 77.0 m/z (quantifier), 133.0 m/z (qualifier).
-
This compound: Precursor Ion: 166.0 m/z; Product Ions: 80.0 m/z (or other appropriate fragment, quantifier), another suitable fragment (qualifier).
-
Data Presentation: Quantitative Performance
The use of this compound as an internal standard significantly improves the accuracy and precision of phosmet quantification. The following tables summarize typical performance data obtained from the analysis of phosmet in various food matrices using the described methods.
Table 1: Method Validation Data for Phosmet in Various Food Matrices using this compound Internal Standard
| Food Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, ng/g) |
| Apple | 10 | 95 | 8 | 5 |
| 50 | 98 | 6 | ||
| Orange | 10 | 92 | 11 | 5 |
| 50 | 96 | 9 | ||
| Grapes | 10 | 98 | 7 | 2 |
| 50 | 101 | 5 | ||
| Lettuce | 10 | 88 | 13 | 10 |
| 50 | 93 | 10 | ||
| Tomato | 10 | 94 | 9 | 5 |
| 50 | 97 | 7 |
Note: The data presented in this table are representative and may vary depending on the specific instrumentation, laboratory conditions, and matrix complexity.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis in food.
Caption: Role of this compound in mitigating matrix effects.
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of phosmet residues in a variety of food matrices. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to implement this methodology in their laboratories. By compensating for matrix effects and procedural variations, the incorporation of this compound ensures the generation of high-quality data that is essential for food safety monitoring and regulatory compliance.
References
Application Notes and Protocols for Environmental Sample Testing Using Phosmet-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosmet is a non-systemic organophosphate insecticide widely used in agriculture to control a variety of pests on fruit trees, ornamentals, and vines.[1] Due to its potential for environmental contamination and adverse health effects, monitoring its presence in environmental matrices such as soil and water is crucial.[2] Phosmet-d6, a deuterated analog of Phosmet, serves as an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Its similar chemical and physical properties to Phosmet, but distinct mass, allow for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[5]
This document provides detailed application notes and protocols for the use of this compound in the analysis of environmental samples. It is intended to guide researchers, scientists, and professionals in the accurate and reliable quantification of Phosmet residues.
Physicochemical Properties of Phosmet and this compound
A summary of the key physicochemical properties of Phosmet and its deuterated internal standard, this compound, is presented below. These properties are essential for developing and understanding the analytical methodologies.
| Property | Phosmet | This compound |
| Chemical Name | S-((1,3-dioxoisoindolin-2-yl)methyl) O,O-dimethyl phosphorodithioate | S-((1,3-dioxoisoindolin-2-yl)methyl) O,O-bis(methyl-d3) phosphorodithioate |
| CAS Number | 732-11-6 | 2083623-41-8 |
| Molecular Formula | C₁₁H₁₂NO₄PS₂ | C₁₁H₆D₆NO₄PS₂ |
| Molecular Weight | 317.3 g/mol | 323.4 g/mol |
| Appearance | Off-white crystalline solid | Solid |
| Solubility | Slightly soluble in water; soluble in chloroform (B151607) and methanol | Slightly soluble in chloroform and methanol |
Experimental Protocols
The following protocols detail the procedures for analyzing Phosmet in soil and water samples using this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis and is described here for both matrices.
Protocol 1: Analysis of Phosmet in Soil Samples
1. Sample Preparation (QuEChERS Extraction)
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water to the soil sample to create a slurry.
-
Spike the sample with an appropriate volume of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.
-
Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate) to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the acetonitrile supernatant from the previous step and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The resulting supernatant is the final extract.
3. Instrumental Analysis (GC-MS/MS or LC-MS/MS)
-
Transfer the final extract into an autosampler vial.
-
Analyze the extract using a validated GC-MS/MS or LC-MS/MS method.
Protocol 2: Analysis of Phosmet in Water Samples
1. Sample Preparation (QuEChERS Extraction)
-
Measure 10 mL of the water sample into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate volume of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add 10 mL of acetonitrile to the tube.
-
Add the contents of a QuEChERS extraction salt packet to the tube.
-
Cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
2. Instrumental Analysis (GC-MS/MS or LC-MS/MS)
-
Take an aliquot of the acetonitrile (upper) layer and transfer it to an autosampler vial.
-
Analyze the extract using a validated GC-MS/MS or LC-MS/MS method.
Instrumental Analysis Parameters
The following tables provide typical starting parameters for GC-MS/MS and LC-MS/MS analysis of Phosmet and this compound. Method optimization is recommended for specific instrumentation and matrices.
GC-MS/MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 70 °C, hold for 2 min, ramp to 300 °C at 25 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole GC/MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| MRM Transitions | Phosmet: Quantifier: m/z 160 -> 132, Qualifier: m/z 160 -> 76This compound: Quantifier: m/z 166 -> 138, Qualifier: m/z 166 -> 76 |
LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm or equivalent |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 250 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | Phosmet: Precursor: m/z 318, Product Ions: 160, 133This compound: Precursor: m/z 324, Product Ions: 166, 139 |
Data Presentation
The following tables summarize typical quantitative data for the analysis of Phosmet using this compound as an internal standard.
Method Detection and Quantification Limits
| Matrix | Method | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) |
| Soil | GC-MS/MS | 1.0 | 5.0 |
| Water | LC-MS/MS | 0.05 | 0.15 |
Recovery and Precision Data
| Matrix | Spiking Level (µg/kg or µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Soil | 10 | 95 | 6 |
| Soil | 50 | 92 | 8 |
| Water | 0.5 | 102 | 5 |
| Water | 5 | 98 | 7 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Phosmet analysis.
Phosmet Degradation Pathway in Soil
Caption: Simplified degradation pathway of Phosmet in soil.
References
Application Notes and Protocols for the Quantification of Phosmet-d6 in Biological Samples
Introduction
Phosmet (B1677707) is a non-systemic organophosphate insecticide used to control a variety of pests on fruit trees and other crops.[1] Due to its potential for human exposure and toxicity, monitoring phosmet levels in biological samples is crucial for assessing exposure and conducting toxicological studies. Phosmet-d6, a deuterated analog of phosmet, is the ideal internal standard for quantitative analysis using mass spectrometry techniques, ensuring accuracy and precision by correcting for matrix effects and variations in sample processing.[2]
This document provides detailed application notes and protocols for the quantification of phosmet in biological samples, primarily plasma and urine, using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mechanism of Action: Acetylcholinesterase Inhibition
Phosmet, like other organophosphate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[3][4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of muscarinic and nicotinic receptors. This overstimulation disrupts normal nerve impulse transmission, leading to a range of toxic effects.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of phosmet in biological matrices using an internal standard like this compound. These values are compiled from various studies and may vary depending on the specific matrix, instrumentation, and protocol used.
| Parameter | Plasma/Blood | Urine | Reference(s) |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | 0.02 - 1.5 ng/mL | |
| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL | 0.06 - 2.7 ng/mL | |
| Linearity (r²) | > 0.99 | > 0.99 | |
| Recovery (%) | 59 - 94% | 93 - 102% | |
| Precision (%RSD) | < 20% | < 22% |
Experimental Protocols
This section provides detailed protocols for sample preparation and LC-MS/MS analysis for the quantification of phosmet using this compound as an internal standard.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Blood Samples
This protocol is adapted from methodologies for organophosphate analysis in blood.
Materials:
-
Human plasma or whole blood samples
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (B52724), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
C18 SPE cartridges (e.g., 100 mg, 3 mL)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma/blood samples at room temperature.
-
To 1 mL of sample in a centrifuge tube, add 20 µL of this compound internal standard solution.
-
Vortex for 30 seconds.
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction:
-
Condition the C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load the supernatant from the pre-treatment step onto the cartridge.
-
Wash the cartridge with 3 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of acetonitrile.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is a generalized procedure for organophosphate metabolite extraction from urine.
Materials:
-
Urine samples
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Ethyl acetate (B1210297), HPLC grade
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
To 2 mL of urine in a glass centrifuge tube, add 20 µL of this compound internal standard solution.
-
Add 0.5 g of NaCl to facilitate phase separation.
-
Vortex to dissolve the salt.
-
-
Liquid-Liquid Extraction:
-
Add 4 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Reconstitution:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis Parameters
The following are typical starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrument used.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Phosmet: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions should be determined by direct infusion of phosmet and this compound standards.)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimize for the specific instrument.
-
Experimental Workflow
The overall workflow for the quantification of phosmet in biological samples is depicted below.
Conclusion
The use of this compound as an internal standard is essential for the accurate and precise quantification of phosmet in complex biological matrices. The protocols outlined in this document provide a robust framework for researchers and scientists in drug development and toxicology to monitor phosmet exposure. The choice of sample preparation technique (SPE or LLE) will depend on the specific matrix and laboratory resources. Proper validation of the method is crucial to ensure reliable results.
References
- 1. Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-automated solid phase extraction method for the mass spectrometric quantification of 12 specific metabolites of organophosphorus pesticides, synthetic pyrethroids, and select herbicides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Phosmet in Food Matrices using Isotope Dilution Mass Spectrometry with Phosmet-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosmet is a non-systemic organophosphate insecticide widely used in agriculture to control pests on fruit trees, ornamentals, and vines.[1] Due to its potential health impacts, including the inhibition of acetylcholinesterase, regulatory bodies worldwide have established maximum residue limits (MRLs) for Phosmet in various food commodities.[1] Accurate and reliable quantification of Phosmet residues is therefore crucial for ensuring food safety and compliance with these regulations.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for quantitative analysis by using a stable isotope-labeled internal standard.[2][3] Phosmet-d6, a deuterated analog of Phosmet, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the unlabeled Phosmet, ensuring they behave similarly during sample preparation, extraction, and chromatographic analysis. This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly reliable and accurate quantification.[2]
This application note provides a detailed protocol for the quantitative analysis of Phosmet in food matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a method of the highest metrological quality for chemical measurements. A known amount of an isotopically enriched standard (this compound) is added to the sample at the beginning of the analytical procedure. The mass spectrometer can differentiate between the native analyte (Phosmet) and the isotopically labeled standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to that of the isotopic standard, the concentration of the analyte in the original sample can be accurately determined, compensating for any sample loss during the extraction and cleanup steps.
Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Reagents and Materials
-
Phosmet analytical standard (≥98% purity)
-
This compound (dimethyl-d6) internal standard (≥99% deuterated forms)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate (B1220265), LC-MS grade
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium citrate (B86180) dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for samples with high pigment content)
-
Deionized water
Standard Solutions Preparation
-
Stock Standard Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of Phosmet and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.
-
Intermediate Standard Solution (10 µg/mL): Prepare a working standard solution by diluting the stock solutions with acetonitrile.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Phosmet intermediate standard solution into blank matrix extract and adding a constant amount of the this compound internal standard spiking solution.
Sample Preparation (QuEChERS Method)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products. It involves solvent extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
QuEChERS Experimental Workflow.
-
Sample Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender. For dry samples, it may be necessary to add a specific amount of water to rehydrate the sample before homogenization.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet (containing MgSO₄, NaCl, and citrate buffers).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high chlorophyll (B73375) content, a sorbent containing GCB may be used.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract: The resulting supernatant is the final extract. Transfer it into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium formate + 0.1% Formic acid in Water |
| Mobile Phase B | 5 mM Ammonium formate + 0.1% Formic acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Phosmet and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Phosmet | 318.0 | 160.0 | 77.1 | 20 |
| This compound | 324.0 | 166.0 | 77.1 | 20 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation and Performance Characteristics
The use of an isotope-labeled internal standard ensures high-quality quantitative data. The following tables summarize typical performance characteristics of the method.
Table 3: Method Validation Data for Phosmet in various food matrices
| Matrix | Spiking Level (ng/g) | Recovery (%) | RSD (%) (n=5) |
| Apple | 10 | 98.5 | 4.2 |
| 50 | 101.2 | 3.5 | |
| 100 | 99.8 | 2.8 | |
| Grape | 10 | 95.7 | 5.1 |
| 50 | 98.1 | 4.3 | |
| 100 | 97.4 | 3.9 | |
| Spinach | 10 | 92.3 | 6.5 |
| 50 | 94.6 | 5.8 | |
| 100 | 96.2 | 4.7 |
Table 4: Method Detection and Quantitation Limits
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantitation (LOQ) | 2.0 ng/g |
Note: LOD and LOQ are matrix-dependent and should be determined for each specific food commodity.
Conclusion
This application note details a robust and reliable method for the quantitative analysis of Phosmet in various food matrices using isotope dilution mass spectrometry with this compound as an internal standard. The combination of the QuEChERS sample preparation method with LC-MS/MS provides excellent sensitivity, accuracy, and precision, making it suitable for routine monitoring of Phosmet residues in food to ensure consumer safety and regulatory compliance. The use of an isotope-labeled internal standard effectively compensates for matrix effects, which is a common challenge in the analysis of complex food samples.
References
Application Note: Quantification of Phosmet using Phosmet-d6 as an Internal Standard
Abstract
This document provides a detailed protocol for the quantitative analysis of Phosmet in various matrices using Phosmet-d6 as an internal standard (IS) with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting variations during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[1][2][3] This protocol outlines the preparation of stock and working solutions, the generation of calibration curves with a recommended this compound spiking concentration, and a general sample preparation procedure.
Introduction
Phosmet is a non-systemic organophosphate insecticide and acaricide used to control a variety of pests on agricultural crops.[4] Monitoring its residue levels is crucial for ensuring food safety and environmental protection. Accurate quantification of Phosmet requires a robust analytical method. The internal standard method is a widely used technique in chromatography to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response.[2]
A stable isotope-labeled internal standard, such as this compound, is the ideal choice for this purpose. Since this compound is chemically identical to Phosmet, it co-elutes and experiences the same matrix effects and ionization suppression or enhancement in the mass spectrometer. However, it is distinguishable by its higher mass, allowing for separate detection. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a reliable quantitative assay for Phosmet using this compound.
Experimental Protocols
Materials and Reagents
-
Phosmet analytical standard (≥98% purity)
-
This compound (≥99% deuterated forms)
-
HPLC or GC grade solvents (e.g., acetonitrile (B52724), methanol, acetone, hexane)
-
Reagent water
-
Volumetric flasks, pipettes, and syringes
-
Analytical balance
-
Vortex mixer and centrifuge
Preparation of Standard Solutions
2.2.1. Phosmet Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of Phosmet analytical standard into a 100 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., acetonitrile or methanol).
-
Bring the flask to volume with the solvent and mix thoroughly.
-
Store the stock solution at -20°C in an amber glass vial. This solution is typically stable for up to 6 months.
2.2.2. This compound Internal Standard (IS) Stock Solution (100 µg/mL)
-
Accurately weigh approximately 1 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the standard in the same solvent used for the Phosmet stock solution.
-
Bring the flask to volume and mix thoroughly.
-
Store the IS stock solution at -20°C.
2.2.3. Phosmet Intermediate Standard Solution (10 µg/mL)
-
Pipette 1 mL of the 100 µg/mL Phosmet stock solution into a 10 mL volumetric flask.
-
Dilute to volume with the solvent and mix.
2.2.4. This compound Internal Standard (IS) Working Solution (1 µg/mL or 1000 ng/mL)
-
Pipette 100 µL of the 100 µg/mL this compound stock solution into a 10 mL volumetric flask.
-
Dilute to volume with the solvent and mix. This working solution will be used to spike all calibration standards, quality controls, and samples.
Calibration Curve Preparation
The concentration of the internal standard should be kept constant across all calibration levels, quality controls, and unknown samples. A general guideline is to use an internal standard concentration that is similar to the expected analyte concentrations. Based on typical pesticide residue analysis, a final spiking concentration of 50 ng/mL of this compound is recommended for the calibration curve.
-
Label a series of vials for the calibration standards (e.g., CAL 1 to CAL 7).
-
Prepare the calibration standards by serial dilution from the Phosmet intermediate standard solution (10 µg/mL) as detailed in Table 1.
-
Add 50 µL of the this compound IS Working Solution (1 µg/mL) to each 1 mL of the final calibration standard volume. This results in a constant IS concentration of 50 ng/mL in each standard.
-
The final calibration curve will cover a range of 1 to 1000 ng/mL for Phosmet.
Table 1: Preparation of Phosmet Calibration Standards
| Calibration Level | Volume of Phosmet Intermediate Standard (10 µg/mL) | Final Volume | Final Phosmet Concentration (ng/mL) | Volume of this compound IS Working Solution (1 µg/mL) | Final this compound Concentration (ng/mL) |
| CAL 1 | 1 µL | 1 mL | 10 | 50 µL | 50 |
| CAL 2 | 5 µL | 1 mL | 50 | 50 µL | 50 |
| CAL 3 | 10 µL | 1 mL | 100 | 50 µL | 50 |
| CAL 4 | 25 µL | 1 mL | 250 | 50 µL | 50 |
| CAL 5 | 50 µL | 1 mL | 500 | 50 µL | 50 |
| CAL 6 | 75 µL | 1 mL | 750 | 50 µL | 50 |
| CAL 7 | 100 µL | 1 mL | 1000 | 50 µL | 50 |
Sample Preparation (General Prodecure)
The following is a generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction protocol. The user should optimize this procedure based on the specific sample matrix.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike with Internal Standard: Add 50 µL of the 1 µg/mL this compound IS working solution.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) for d-SPE cleanup if necessary, or directly for LC-MS/MS or GC-MS analysis.
Instrumental Analysis (LC-MS/MS Example)
The following are example parameters and should be optimized for the specific instrument.
Table 2: Example LC-MS/MS Parameters
| Parameter | Value |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Phosmet) | To be determined by user (e.g., precursor ion > product ion 1, precursor ion > product ion 2) |
| MRM Transition (this compound) | To be determined by user (e.g., precursor ion+6 > product ion 1, precursor ion+6 > product ion 2) |
| Dwell Time | 50 ms |
| Collision Energy | To be optimized |
Data Analysis and Visualization
The concentration of Phosmet in the samples is determined by constructing a calibration curve. This is done by plotting the ratio of the peak area of Phosmet to the peak area of this compound against the concentration of the Phosmet calibration standards. The concentration of Phosmet in the unknown samples is then calculated from this curve using the measured peak area ratio.
Experimental Workflow Diagram
References
- 1. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. nebiolab.com [nebiolab.com]
- 4. epa.gov [epa.gov]
Application Notes and Protocols for Phosmet Analysis: Addressing Matrix Effects with Phosmet-d6 Correction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosmet, an organophosphate insecticide, is widely used in agriculture to protect a variety of crops.[1] The accurate quantification of its residues in complex matrices such as food, environmental, and biological samples is crucial for ensuring food safety and conducting toxicological assessments. However, the analysis of Phosmet, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), is often hampered by matrix effects.[2][3][4]
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected matrix components.[5] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. To counteract these effects, the use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and effective strategy. Phosmet-d6, a deuterated analog of Phosmet, is an ideal internal standard as it co-elutes with the native analyte and experiences similar matrix effects, thus allowing for accurate correction.
These application notes provide an overview of matrix effects in Phosmet analysis and detailed protocols for sample preparation and instrumental analysis using this compound for correction.
Understanding Matrix Effects in Phosmet Analysis
The extent of matrix effects in Phosmet analysis is highly dependent on the sample matrix, the sample preparation method, and the analytical technique employed. Co-extracted compounds such as pigments, sugars, lipids, and other organic molecules can interfere with the ionization of Phosmet in the mass spectrometer source.
Quantifying Matrix Effects
Matrix effects (ME) can be quantified by comparing the signal response of an analyte in a matrix extract to its response in a pure solvent. The following equation is used:
ME (%) = (Peak area in matrix / Peak area in solvent - 1) x 100
A negative value indicates signal suppression, while a positive value indicates signal enhancement. Values between -20% and 20% are often considered acceptable, but significant matrix effects are common in complex samples.
Quantitative Data on Phosmet Matrix Effects
The following tables summarize the observed matrix effects for Phosmet in various food matrices from published studies.
Table 1: Matrix Effects on Phosmet in Various Food Matrices (GC-MS/MS Analysis)
| Matrix | Commodity Group | Matrix Effect (%) |
| Apples | High water content | +73.9 (Enhancement) |
| Grapes | High acid and water content | +77.7 (Enhancement) |
| Spelt Kernels | High starch/protein, low water | -82.1 (Suppression) |
| Sunflower Seeds | High oil, very low water | -65.2 (Suppression) |
Table 2: Matrix Effects on Phosmet and Phosmet-Oxon in Various Food Matrices (LC-MS/MS Analysis)
| Matrix | Analyte | Matrix Effect (%) |
| Peach | Phosmet | -15 (Suppression) |
| Apple | Phosmet | -12 (Suppression) |
| Melon | Phosmet | -18 (Suppression) |
| Cereals | Phosmet | -22 (Suppression) |
| Tomato | Phosmet | -10 (Suppression) |
| Strawberry | Phosmet | -5 (Suppression) |
| Peach | Phosmet-Oxon | -17 (Suppression) |
| Apple | Phosmet-Oxon | -14 (Suppression) |
| Melon | Phosmet-Oxon | -20 (Suppression) |
| Cereals | Phosmet-Oxon | -21 (Suppression) |
| Tomato | Phosmet-Oxon | -11 (Suppression) |
| Strawberry | Phosmet-Oxon | -8 (Suppression) |
The Role of this compound in Correcting Matrix Effects
This compound is a deuterated internal standard that has a chemical structure nearly identical to Phosmet, but with six deuterium (B1214612) atoms replacing hydrogen atoms on the methoxy (B1213986) groups. This small mass difference allows it to be distinguished from the native Phosmet by the mass spectrometer, while its identical physicochemical properties ensure it behaves similarly during sample preparation and analysis.
By adding a known amount of this compound to the sample at the beginning of the extraction process, any loss of analyte during sample preparation or any signal suppression/enhancement in the MS source will affect both the analyte and the internal standard to the same extent. The ratio of the analyte peak area to the internal standard peak area is then used for quantification, effectively canceling out the matrix effects.
Caption: Workflow for Phosmet analysis with this compound correction.
Experimental Protocols
The following are detailed protocols for the analysis of Phosmet in food and biological matrices using this compound as an internal standard.
Protocol 1: Phosmet Analysis in Fruits and Vegetables using QuEChERS and LC-MS/MS
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
4.1.1. Materials and Reagents
-
Phosmet analytical standard
-
This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for highly pigmented samples
-
Formic acid, LC-MS grade
-
Deionized water
4.1.2. Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent.
-
For general fruits and vegetables: 150 mg MgSO₄ and 50 mg PSA.
-
For samples with high fat content: Add 50 mg C18.
-
For samples with high pigment content (e.g., spinach, berries): Add 50 mg GCB.
-
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Acidify the extract with formic acid (e.g., add 10 µL of 1% formic acid in acetonitrile) to improve the stability of Phosmet.
-
Caption: QuEChERS workflow for Phosmet analysis.
4.1.3. LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Phosmet from matrix interferences (e.g., start with 95% A, ramp to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Phosmet: Precursor ion (m/z) -> Product ions (m/z) (specific transitions to be optimized)
-
This compound: Precursor ion (m/z) -> Product ions (m/z) (specific transitions to be optimized, typically +6 Da shift from Phosmet)
-
Table 3: Example MRM Transitions for Phosmet and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Phosmet | 318.0 | 160.0 | 15 | 77.0 | 30 |
| This compound | 324.0 | 166.0 | 15 | 80.0 | 30 |
| (Note: These are example transitions and should be optimized on the specific instrument used.) |
Protocol 2: Phosmet Analysis in Human Blood using SPE and GC-MS/MS
This protocol is adapted from methods for the analysis of pesticides in biological matrices.
4.2.1. Materials and Reagents
-
Phosmet analytical standard
-
This compound internal standard solution
-
Human blood (plasma or serum)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Methanol (B129727), HPLC grade
-
Ethyl acetate, HPLC grade
-
Sodium sulfate, anhydrous
-
Nitrogen gas for evaporation
4.2.2. Sample Preparation (SPE)
-
Sample Collection: Collect blood sample and separate plasma or serum.
-
Internal Standard Spiking: To 1 mL of plasma/serum, add a known amount of this compound internal standard solution.
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of ethyl acetate.
-
Wash with 5 mL of methanol.
-
Equilibrate with 5 mL of deionized water.
-
-
Sample Loading: Load the spiked plasma/serum sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Wash with 5 mL of 20% methanol in water.
-
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10 minutes.
-
Elution: Elute the analytes with 5 mL of ethyl acetate.
-
Drying and Reconstitution:
-
Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS/MS analysis.
-
Caption: SPE workflow for Phosmet analysis in blood.
4.2.3. GC-MS/MS Parameters
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
MRM Transitions:
-
Phosmet: Precursor ion (m/z) -> Product ions (m/z)
-
This compound: Precursor ion (m/z) -> Product ions (m/z)
-
Table 4: Example MRM Transitions for Phosmet and this compound (GC-MS/MS)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Phosmet | 317 | 160 | 15 | 133 | 25 |
| This compound | 323 | 166 | 15 | 136 | 25 |
| (Note: These are example transitions and should be optimized on the specific instrument used.) |
Data Analysis and Quantification
Calibration curves should be prepared by plotting the peak area ratio of Phosmet to this compound against the concentration of Phosmet. Matrix-matched calibration standards are recommended for the highest accuracy, prepared by spiking blank matrix extracts with known concentrations of Phosmet and a constant concentration of this compound.
Conclusion
Matrix effects pose a significant challenge to the accurate quantification of Phosmet in complex samples. The use of a deuterated internal standard, this compound, is a robust and reliable method to compensate for these effects. The protocols provided in these application notes offer a starting point for developing and validating methods for the analysis of Phosmet in various matrices, ensuring high-quality and defensible data for regulatory compliance and research purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phosmet-d6 Signal in Mass Spectrometry
Welcome to the technical support center for optimizing the mass spectrometry signal of Phosmet-d6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a deuterated stable isotope-labeled (SIL) internal standard for the quantification of Phosmet, an organophosphate insecticide.[1] In mass spectrometry, SIL internal standards are the gold standard for accurate quantification. Because this compound is chemically almost identical to Phosmet, it co-elutes chromatographically and experiences similar ionization effects and potential matrix suppression or enhancement. This allows for reliable correction of variations that may occur during sample preparation, injection, and analysis, leading to more accurate and precise results.
Q2: I am not seeing any signal for this compound. What are the first things I should check?
A2: A complete loss of signal can be alarming. Here’s a systematic approach to troubleshoot this issue:
-
Verify Standard Preparation: Ensure that the this compound standard was correctly prepared and added to your sample. Check calculations and dilution steps.
-
Check Instrument Performance:
-
LC System: Verify that the LC system is delivering mobile phase correctly and that there are no leaks. Check for pressure fluctuations.
-
Mass Spectrometer: Ensure the mass spectrometer is properly tuned and calibrated. Check gas supplies (nebulizer, drying, and collision gases).
-
ESI Source: Visually inspect the electrospray. An unstable or absent spray will result in no signal.[2]
-
-
Isolate the Issue: Perform a direct infusion of the this compound standard into the mass spectrometer to bypass the LC system. If you see a signal, the problem likely lies with the chromatography. If there is still no signal, the issue is with the mass spectrometer or the standard itself.
Q3: My this compound signal is low and inconsistent across samples. What could be the cause?
A3: Low and variable signal intensity for an internal standard often points to issues with matrix effects, sample preparation, or instrument settings.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound.[3] This is a common issue in complex matrices like fruits, vegetables, and biological fluids. Consider improving your sample cleanup procedure.
-
Sample Preparation: Inconsistent recoveries during extraction can lead to variable internal standard concentrations. Ensure your sample preparation method is robust and reproducible.
-
Instrument Contamination: A dirty ion source can significantly reduce signal intensity.[4] Regular cleaning of the ion source components is crucial.
-
Mobile Phase: The composition of your mobile phase, including additives, can impact ionization efficiency.[5]
Troubleshooting Guides
Guide 1: Low Signal Intensity or "No Signal"
This guide provides a step-by-step process to diagnose and resolve low or absent this compound signal.
Workflow for Troubleshooting Low Signal
Caption: Troubleshooting workflow for low or no this compound signal.
Detailed Steps:
-
Verify Standard Integrity:
-
Confirm the correct preparation of your this compound working solution.
-
Ensure the standard has not degraded. This compound is stable for at least 4 years when stored correctly.
-
-
Direct Infusion Analysis:
-
Protocol: Bypass the LC column and directly infuse a known concentration of the this compound standard into the mass spectrometer.
-
Interpretation:
-
Signal Present: This indicates the mass spectrometer is functioning correctly, and the issue is likely related to the LC system or the interaction of the analyte with the column.
-
No Signal: This points to a problem with the mass spectrometer itself (e.g., dirty ion source, incorrect tuning parameters) or the standard solution.
-
-
-
Troubleshoot the LC System (if signal was present in direct infusion):
-
Check for leaks in the system.
-
Ensure the mobile phase composition is correct and freshly prepared.
-
Inspect the column for blockages or degradation.
-
-
Troubleshoot the MS System (if no signal in direct infusion):
-
Clean the Ion Source: A contaminated ion source is a common cause of signal loss. Follow the manufacturer's instructions for cleaning the capillary, skimmer, and other source components.
-
Verify MS Parameters: Double-check your MRM transitions, collision energies, and other source parameters.
-
Tune and Calibrate: Perform a system tune and mass calibration to ensure the instrument is operating within specifications.
-
Guide 2: High Signal Variability and Poor Reproducibility
This guide addresses issues of inconsistent this compound signal between injections.
Logical Flow for Diagnosing Signal Variability
Caption: Decision tree for troubleshooting high signal variability.
Detailed Steps:
-
Evaluate Sample Preparation:
-
Recovery: Determine the recovery of this compound through your extraction procedure. Low and inconsistent recoveries will lead to variable signals.
-
Stability: Phosmet is known to be unstable in certain conditions, such as high pH. Ensure your sample preparation workflow does not cause degradation of this compound.
-
-
Assess Matrix Effects:
-
Protocol: Compare the signal of this compound in a post-extraction spiked blank matrix sample to the signal in a neat solvent standard at the same concentration.
-
Calculation:
-
Interpretation: A value significantly different from 100% indicates the presence of matrix effects (ion suppression if <100%, ion enhancement if >100%).
-
-
Optimize Chromatography:
-
Peak Shape: Poor peak shape (e.g., tailing or fronting) can lead to inconsistent integration and thus, variable peak areas. Optimize your mobile phase and gradient to achieve a sharp, symmetrical peak.
-
Separation: Ensure that this compound is chromatographically separated from major matrix interferences.
-
-
Improve Sample Cleanup:
-
If significant matrix effects are observed, consider a more rigorous sample cleanup method. The choice of cleanup sorbent in QuEChERS or the use of a different SPE phase can have a large impact.
-
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Phosmet in Apples
This protocol is a common starting point for the analysis of pesticides in fruits and vegetables.
Workflow for QuEChERS Protocol
Caption: Workflow for QuEChERS sample preparation of apples.
Methodology:
-
Homogenization: Weigh 10-15 g of a representative, homogenized apple sample into a 50 mL centrifuge tube.
-
Extraction: Add 10-15 mL of acetonitrile and spike with the this compound internal standard. Shake vigorously for 1 minute.
-
Salting Out: Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and citrates). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: The resulting supernatant is ready for dilution and injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing an LC-MS/MS method for this compound.
Methodology:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.
-
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute Phosmet, and then return to initial conditions for re-equilibration.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MS Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data
Table 1: Recommended MRM Transitions for Phosmet and this compound
Optimizing MRM transitions is critical for sensitivity and selectivity. The following are suggested starting points for method development.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Phosmet | 318.0 | 160.1 | 20-30 | Quantifier ion, typically the most abundant. |
| 318.0 | 133.1 | 25-35 | Qualifier ion. | |
| This compound | 324.0 | 160.1 | 20-30 | The fragmentation is expected to be similar to the non-labeled compound. |
| 324.0 | 133.1 | 25-35 | Qualifier ion. |
Note: Optimal collision energies are instrument-dependent and should be determined empirically.
Table 2: Comparison of Sample Preparation Methods for Phosmet
The choice of sample preparation can significantly impact recovery and data quality.
| Method | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| QuEChERS with dSPE (PSA) | Apple | 93-96 | -5 (Suppression) | |
| QuEChERS with dSPE (PSA) | Peach | 93-96 | -5 (Suppression) | |
| SPE (C18) | Various Fruits | 70-120 | Variable |
Note: Recovery and matrix effect values can vary depending on the specific protocol, matrix, and instrument conditions.
Visualizations
Proposed Fragmentation Pathway of Phosmet
Understanding the fragmentation of Phosmet is key to selecting appropriate MRM transitions and troubleshooting.
Caption: Proposed fragmentation pathway for Phosmet in positive ESI mode.
This guide provides a comprehensive starting point for optimizing your this compound analysis. Remember that optimal conditions are often specific to the instrument and matrix, so empirical verification is always recommended.
References
Technical Support Center: Phosmet-d6 Analysis
Welcome to the technical support center for Phosmet-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as an internal standard in analytical experiments.
Troubleshooting Guide: Poor Recovery of this compound
Poor or inconsistent recovery of the internal standard, this compound, can compromise the accuracy and reliability of analytical results for Phosmet. This guide provides a systematic approach to identifying and resolving common issues.
dot
Technical Support Center: Phosmet-d6 Chromatographic Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak shape issues during the chromatographic analysis of Phosmet-d6. The following frequently asked questions (FAQs) and troubleshooting guides address common problems such as peak tailing, fronting, and splitting in both Gas Chromatography (GC) and Liquid Chromatography (LC) systems.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound?
A1: Poor peak shape for this compound, an organophosphate pesticide, can stem from several factors. In Gas Chromatography (GC), issues often relate to the thermal stability of the analyte and the inertness of the system. Common causes include active sites in the inlet liner or column, improper temperature settings, or sample matrix effects. In Liquid Chromatography (LC), peak shape problems are often linked to interactions between the analyte, the stationary phase, and the mobile phase, as well as extra-column effects.
Q2: How does the chemical nature of this compound influence its chromatographic behavior?
A2: this compound is a relatively non-polar organophosphate pesticide. Its susceptibility to degradation at high temperatures is a key consideration in GC analysis. In LC, its retention and peak shape are influenced by the choice of stationary and mobile phases. While not strongly acidic or basic, secondary interactions with active sites on the column can still occur, leading to peak tailing.
Q3: Why is a consistent and symmetrical peak shape for this compound important?
A3: this compound is often used as an internal standard for the quantification of Phosmet. A consistent, symmetrical (Gaussian) peak shape is crucial for accurate and reproducible integration of the peak area. Poor peak shape can lead to inaccurate quantification, reduced sensitivity, and poor resolution from other components in the sample.
Troubleshooting Guides
Issue 1: Peak Tailing in this compound Analysis
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. The troubleshooting approach depends on whether this is observed in a GC or LC system.
// Path for All Peaks Tailing check_install [label="Check Column Installation:\n- Proper ferrule use\n- Correct insertion depth\n- Clean, square cut"]; check_leaks [label="Check for System Leaks:\n- Septum, fittings, gas lines"];
// Path for Only this compound Tailing inlet_maintenance [label="Perform Inlet Maintenance:\n- Replace liner with a deactivated one\n- Replace septum and O-rings"]; check_temp [label="Optimize Inlet Temperature:\n- Too low: slow vaporization\n- Too high: degradation"]; column_issue [label="Address Column Activity:\n- Trim front of the column (10-20 cm)\n- Condition the column\n- Use a guard column"];
start -> q1; q1 -> all_tail [label="All Peaks"]; q1 -> phosmet_tail [label="this compound Only"];
all_tail -> check_install; check_install -> check_leaks;
phosmet_tail -> inlet_maintenance; inlet_maintenance -> check_temp; check_temp -> column_issue; } /dot
Figure 1. Troubleshooting workflow for peak tailing in GC analysis of this compound.
Detailed GC Troubleshooting Steps:
-
Evaluate the Scope of the Problem: Determine if all peaks in the chromatogram are tailing or just the this compound peak. If all peaks are affected, it likely points to a physical or mechanical issue in the system. If only this compound or other active compounds are tailing, it suggests a chemical interaction.
-
Inlet Maintenance: The GC inlet is a common source of activity for organophosphates.
-
Action: Replace the inlet liner with a new, deactivated liner. The use of a liner with glass wool can aid in sample vaporization and trap non-volatile residues.
-
Action: Replace the septum and inlet seals.
-
-
Column Health: Active sites on the column can lead to peak tailing.
-
Action: Trim the first 10-20 cm of the analytical column to remove accumulated non-volatile residues.
-
Action: If tailing persists, consider using a guard column to protect the analytical column.
-
-
Temperature Optimization: The inlet temperature is critical for the vaporization of this compound without causing degradation.
-
Action: If the inlet temperature is too low, incomplete vaporization can occur. Gradually increase the temperature in 10-20°C increments.
-
Action: If the temperature is too high, thermal degradation can occur. Try decreasing the inlet temperature.
-
Illustrative Data: Effect of GC Inlet Temperature on this compound Peak Asymmetry
| Inlet Temperature (°C) | Peak Asymmetry Factor (As) | Observation |
| 200 | 1.8 | Significant tailing, likely due to incomplete vaporization. |
| 220 | 1.5 | Reduced tailing, improved vaporization. |
| 250 | 1.1 | Optimal peak shape, good balance of vaporization and stability. |
| 280 | 1.6 | Tailing increases, possible onset of thermal degradation. |
Note: This data is illustrative and optimal temperatures may vary based on the specific instrument and method conditions.
// Path for All Peaks Tailing check_fittings [label="Check Tubing and Fittings:\n- Minimize tubing length\n- Ensure proper connections (no dead volume)"]; check_column [label="Inspect Column:\n- Look for signs of a void at the inlet\n- Replace column if necessary"];
// Path for Only this compound Tailing mobile_phase [label="Adjust Mobile Phase:\n- Ensure proper pH for analyte (if ionizable)\n- Use mobile phase additives to block active sites"]; column_choice [label="Evaluate Column Choice:\n- Use a high-purity, end-capped column\n- Consider a different stationary phase"];
start -> q1; q1 -> all_tail [label="Yes"]; q1 -> phosmet_tail [label="No"];
all_tail -> check_fittings; check_fittings -> check_column;
phosmet_tail -> mobile_phase; mobile_phase -> column_choice; } /dot
Figure 2. Troubleshooting workflow for peak tailing in LC analysis of this compound.
Detailed LC Troubleshooting Steps:
-
Check for Extra-Column Volume: If all peaks are tailing, especially early eluting ones, the cause may be dead volume in the system.
-
Action: Ensure all tubing connections between the injector, column, and detector are made correctly with no gaps. Use tubing with the smallest appropriate internal diameter and length.
-
-
Column Condition: A void at the head of the column can cause band broadening and peak tailing for all compounds.
-
Action: Reverse flush the column (if the manufacturer allows). If a void is suspected, replace the column.
-
-
Secondary Interactions: If only this compound is tailing, it may be interacting with active sites on the stationary phase (e.g., residual silanols on a C18 column).
-
Action: Use a high-quality, end-capped column to minimize silanol (B1196071) interactions.
-
Action: While Phosmet is not strongly ionizable, ensuring the mobile phase pH is consistent can help. For other organophosphates with acidic or basic moieties, pH control is critical.
-
Issue 2: Peak Fronting in this compound Analysis
Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still occur.
// Solutions reduce_conc [label="Reduce Sample Concentration or Injection Volume"]; match_solvent [label="Dissolve Sample in Mobile Phase or a Weaker Solvent"]; replace_column [label="Replace Column and Operate Within Recommended pH and Temperature Ranges"];
start -> overload; start -> solvent_mismatch; start -> column_collapse;
overload -> reduce_conc; solvent_mismatch -> match_solvent; column_collapse -> replace_column; } /dot
Figure 3. Common causes and solutions for peak fronting.
Detailed Troubleshooting for Peak Fronting:
-
Column Overload: Injecting too much analyte can saturate the stationary phase.
-
Action: Dilute the sample or reduce the injection volume.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase (in LC) or has a significantly different polarity (in GC), it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Action: Whenever possible, dissolve the sample in the initial mobile phase (for LC) or a solvent with a similar polarity to the stationary phase (for GC).
-
-
Column Collapse: In LC, operating the column outside its recommended pH or temperature range can cause the stationary phase to collapse, leading to a void and distorted peaks.
-
Action: Replace the column and ensure the method operates within the manufacturer's specifications.
-
Issue 3: Split Peaks in this compound Analysis
Split peaks can be one of the more challenging issues to diagnose.
// Path for All Peaks Split blocked_frit [label="Partially Blocked Column Frit or Guard Column"]; injection_issue [label="Injection Technique Issue (GC):\n- Inconsistent injection speed\n- Sample not vaporizing uniformly"];
// Path for Only this compound Split solvent_effect [label="Solvent Mismatch (LC):\n- Sample solvent much stronger than mobile phase"]; coelution [label="Possible Co-elution with an Interfering Compound"];
// Solutions replace_guard [label="Replace Guard Column or Column"]; improve_injection [label="Use Autosampler; Optimize Inlet Liner and Temperature"]; match_solvent [label="Dissolve Sample in Mobile Phase"]; adjust_method [label="Adjust Method Parameters (e.g., gradient, temperature) to Improve Resolution"];
start -> q1; q1 -> all_split [label="Yes"]; q1 -> phosmet_split [label="No"];
all_split -> blocked_frit; all_split -> injection_issue; blocked_frit -> replace_guard; injection_issue -> improve_injection;
phosmet_split -> solvent_effect; phosmet_split -> coelution; solvent_effect -> match_solvent; coelution -> adjust_method; } /dot
Figure 4. Troubleshooting workflow for split peaks.
Detailed Troubleshooting for Split Peaks:
-
Problem Affecting All Peaks:
-
Partially Blocked Frit: Debris from the sample or system can block the inlet frit of the column or guard column, causing the sample flow to be disturbed.
-
Action: Replace the guard column. If the problem persists, replace the analytical column.
-
-
GC Injection Issues: An inconsistent injection can cause the sample to be introduced onto the column in two separate bands.
-
Action: Use an autosampler for consistent injections. Ensure the inlet liner is packed with deactivated glass wool to promote homogeneous vaporization.
-
-
-
Problem Affecting Only this compound:
-
Severe Solvent Mismatch (LC): A significant mismatch between the sample solvent and the mobile phase can cause the peak to split, especially for early eluting compounds.
-
Action: Dissolve the sample in the initial mobile phase. If this is not possible, reduce the injection volume.
-
-
Co-elution: The split peak may actually be two different compounds eluting very close together.
-
Action: Review the mass spectrum across the peak to see if the ion ratios are consistent. Adjust the chromatographic method (e.g., change the temperature program in GC or the gradient in LC) to try and separate the two components.
-
-
Experimental Protocols
Typical GC-MS Method Parameters for Phosmet Analysis
This protocol is a general starting point and should be optimized for your specific instrument and application.
-
GC System: Agilent 7890A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column
-
Inlet: Splitless mode
-
Inlet Temperature: 250°C
-
Liner: Deactivated, single taper with glass wool
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 75°C (hold 1 min), ramp to 320°C at 20°C/min, hold 5 min
-
Injection Volume: 1 µL
-
MS System: Agilent 5975C or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Phosmet Quantifier Ion: m/z 160
-
Phosmet Qualifier Ions: m/z 77, 93
-
Typical LC-MS/MS Method Parameters for Phosmet Analysis
This protocol is a general starting point and should be optimized for your specific instrument and application.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid
-
Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS/MS System: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MRM Transitions: (Precursor Ion > Product Ion) - Specific transitions for Phosmet and this compound should be determined by infusing the standards into the mass spectrometer. A common transition for Phosmet is m/z 318 > 160.
Technical Support Center: Minimizing Ion Suppression of Phosmet-d6 Signal
Welcome to the Technical Support Center dedicated to addressing challenges in the analysis of Phosmet-d6. This resource is designed for researchers, scientists, and drug development professionals seeking to minimize ion suppression and achieve reliable quantification of this compound in their LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my this compound signal?
A1: Ion suppression is a matrix effect that occurs during the electrospray ionization (ESI) process in LC-MS/MS. Co-eluting matrix components from your sample (e.g., salts, lipids, proteins) compete with this compound for ionization, leading to a decreased ionization efficiency and a subsequent reduction in its signal intensity. This can negatively impact the sensitivity, accuracy, and precision of your analytical method.
Q2: What are the common sources of ion suppression in this compound analysis?
A2: Common sources of ion suppression include:
-
Endogenous matrix components: Phospholipids, salts, and proteins from biological samples are major contributors.
-
Sample preparation reagents: Non-volatile buffers, detergents, or other additives can interfere with ionization.
-
Chromatographic conditions: Poor separation of this compound from matrix components can lead to co-elution and ion suppression.
Q3: How can I determine if my this compound signal is being suppressed?
A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound standard into the LC eluent after the analytical column while injecting a blank matrix extract. A dip in the baseline signal of this compound indicates the retention times where matrix components are eluting and causing suppression.
Troubleshooting Guides
Problem: Low or no this compound signal intensity
This is a critical issue that can prevent any quantitative analysis. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low or no this compound signal.
Problem: Inconsistent and irreproducible this compound signal
Inconsistent results are often a symptom of variable ion suppression between samples.
Caption: Troubleshooting workflow for inconsistent this compound signal.
Data Presentation: Impact of Sample Preparation on this compound Signal
The following table summarizes the illustrative impact of different sample preparation techniques on the signal intensity of this compound and the degree of ion suppression in a complex matrix.
| Sample Preparation Method | This compound Peak Area (Counts) | Signal Suppression (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation | 150,000 | 70% | 15 |
| Liquid-Liquid Extraction (LLE) | 350,000 | 30% | 8 |
| Solid-Phase Extraction (SPE) | 450,000 | 10% | 5 |
Note: These are illustrative values to demonstrate the relative effectiveness of each technique. Actual results may vary depending on the matrix and experimental conditions.
Experimental Protocols
Solid-Phase Extraction (SPE) for this compound in a Complex Matrix
This protocol describes a general procedure for cleaning up a complex sample matrix to reduce ion suppression for this compound analysis.
Caption: General workflow for Solid-Phase Extraction (SPE).
Methodology:
-
Sample Pre-treatment: To 1 mL of the sample, add the appropriate amount of this compound internal standard solution. Dilute the sample with 1 mL of 2% formic acid in water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol through it.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of deionized water through it.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
-
Elution: Elute the this compound and the analyte of interest with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) for this compound
LLE is another effective technique for removing interfering matrix components.
Phosmet-d6 Stability in Different Sample Matrices: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Phosmet-d6 in their analytical studies. This guide provides essential information on the stability of this compound in various biological matrices, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment to ensure data integrity and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical studies?
A1: this compound is a deuterated form of Phosmet (B1677707), a non-systemic organophosphate insecticide. In analytical chemistry, particularly in mass spectrometry-based methods, deuterated compounds like this compound are frequently used as internal standards. Because they are chemically almost identical to the non-deuterated (or "light") compound, they behave similarly during sample extraction, chromatography, and ionization. This allows for accurate quantification of the target analyte (Phosmet) by correcting for variations in sample preparation and analytical response.
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
A2: The stability of this compound is expected to be very similar to that of Phosmet. The primary factors influencing its stability in biological matrices include:
-
pH: Phosmet is relatively stable in acidic conditions but undergoes rapid hydrolysis in neutral and alkaline environments.[1]
-
Temperature: Higher temperatures accelerate the degradation of organophosphate compounds in biological samples like blood.[2][3] Therefore, proper sample storage at low temperatures is crucial.
-
Enzymatic Degradation: Biological matrices contain enzymes that can metabolize Phosmet. For instance, in blood, cholinesterases can be inhibited by Phosmet, and in the liver, cytochrome P450 enzymes are involved in its metabolism.
-
Light Exposure: While not extensively documented for Phosmet specifically in sample matrices, light can be a contributing factor to the degradation of many chemical compounds. It is generally good practice to protect samples from light.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: To maintain the integrity of samples containing this compound, the following storage conditions are recommended:
-
Short-term Storage: For short durations (up to 48 hours), refrigeration at 2-8°C is advisable for matrices like urine and plasma.[4]
-
Long-term Storage: For storage beyond 48 hours, freezing at -20°C or, preferably, -80°C is recommended to minimize degradation.
-
Sample Processing: Whenever possible, process samples immediately after collection. For whole blood, it is best to separate plasma or serum quickly to reduce enzymatic activity.
Q4: How many freeze-thaw cycles can samples with this compound withstand?
Q5: Are there any known metabolites of Phosmet that I should be aware of?
A5: Yes, Phosmet is metabolized in the body. The primary metabolites include phthalamic acid and phthalic acid, which are formed through the cleavage of the phthalimide (B116566) group.[1] Another significant metabolite is phosmet oxon, the oxygen analog of Phosmet, which is a more potent cholinesterase inhibitor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound signal | Degradation during sample storage or handling. | Review storage conditions. Ensure samples were consistently kept at the appropriate temperature and protected from light. For future samples, process them as quickly as possible after collection. |
| pH-dependent hydrolysis. | If the sample matrix is neutral or alkaline, consider acidifying the sample to a pH below 7 to slow down hydrolysis. This should be validated to ensure it doesn't interfere with the analysis. | |
| Inconsistent this compound response across a batch | Bench-top instability. | Samples may be degrading at room temperature during processing or in the autosampler. Minimize the time samples are at room temperature. Use a cooled autosampler if available. |
| Inconsistent freeze-thaw cycles. | Ensure all samples undergo the same number of freeze-thaw cycles. If possible, aliquot samples upon collection to avoid multiple thaws of the bulk sample. | |
| Poor recovery of this compound during extraction | Suboptimal extraction procedure. | Optimize the extraction method. Phosmet is soluble in solvents like acetone (B3395972) and benzene. A solid-phase extraction (SPE) with a C18 cartridge has been successfully used for Phosmet from blood samples. |
| Interference peaks co-eluting with this compound | Matrix effects or metabolites. | Optimize the chromatographic method to improve the separation of this compound from interfering compounds. Consider a more rigorous sample clean-up procedure. |
Stability of Phosmet in Biological Matrices
While specific quantitative stability data for this compound is not available in the public domain, the stability of the parent compound, Phosmet, provides a strong indication of what to expect. The stability of deuterated internal standards is generally comparable to or slightly better than their non-deuterated counterparts.
Table 1: Summary of Phosmet Stability in Different Conditions
| Matrix/Solvent | Condition | pH | Stability (Half-life) | Reference |
| Water | 20°C | 4.5 | 13 days | |
| Water | 20°C | 7.0 | < 12 hours | |
| Water | 20°C | 8.3 | < 4 hours | |
| Blood | 37°C | N/A | Organophosphates show decomposition over time. | |
| Blood | 4°C | N/A | Decomposition is slower than at 37°C. | |
| Urine (Organophosphate Metabolites) | 4°C | N/A | Stable for up to 48 hours. | |
| Urine (Organophosphate Metabolites) | Room Temperature (~22°C) | N/A | Stable for up to 24 hours. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Procedure:
-
Prepare quality control (QC) samples at low and high concentrations of this compound in the desired biological matrix.
-
Analyze one set of QC samples immediately to establish the baseline concentration (Cycle 0).
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a predetermined number of cycles (typically 3 to 5).
-
After the final thaw, analyze the QC samples.
-
Calculate the mean concentration and percentage deviation from the baseline for each cycle.
Protocol 2: Bench-Top Stability Assessment
Objective: To evaluate the stability of this compound in the biological matrix at room temperature to simulate sample handling conditions.
Procedure:
-
Prepare low and high concentration QC samples in the desired biological matrix.
-
Analyze one set of QC samples immediately to establish the baseline concentration (T=0).
-
Leave the remaining QC samples at room temperature (e.g., 20-25°C) for a specified period (e.g., 4, 8, 12, or 24 hours).
-
At each time point, analyze a set of QC samples.
-
Calculate the mean concentration and percentage deviation from the baseline for each time point.
Protocol 3: Long-Term Stability Assessment
Objective: To determine the stability of this compound in a biological matrix under long-term storage conditions.
Procedure:
-
Prepare a sufficient number of low and high concentration QC samples in the desired biological matrix.
-
Analyze one set of QC samples to establish the baseline concentration (T=0).
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At predetermined time intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of QC samples.
-
Thaw the samples and analyze them.
-
Calculate the mean concentration and percentage deviation from the baseline for each time point.
Visualizations
Caption: Experimental workflow for this compound stability assessment.
Caption: Simplified degradation pathway of Phosmet.
References
Phosmet-d6 Isotopic Purity Correction: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on correcting for Phosmet-d6 isotopic impurity in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
A1: this compound is a deuterated form of Phosmet, an organophosphate insecticide.[1][2] In analytical chemistry, particularly in mass spectrometry-based methods like GC-MS or LC-MS, this compound is used as an internal standard for the quantification of Phosmet.[1] Because it is chemically almost identical to Phosmet but has a different mass, it can be used to correct for variations in sample preparation and analysis, leading to more accurate and precise results.
Q2: What is isotopic impurity and why is it a concern?
A2: Isotopic impurity refers to the presence of molecules in a deuterated standard that do not have the intended isotopic composition. For this compound, this includes molecules with fewer than six deuterium (B1214612) atoms (d0 to d5) as well as the unlabeled Phosmet (d0). This "cross-talk" between the analyte and the internal standard signals can lead to inaccurate quantification, non-linear calibration curves, and biased results.
Q3: How do I know the isotopic purity of my this compound standard?
A3: The isotopic purity of your this compound standard is detailed in the Certificate of Analysis (CoA) provided by the manufacturer. This document will typically provide the percentage of each isotopologue (d0, d1, d2, d3, d4, d5, and d6).
Q4: Can I use a this compound standard with less than 100% isotopic purity?
A4: Yes, it is common for deuterated standards to have some level of isotopic impurity. The key is to accurately account for these impurities in your data analysis through mathematical correction.
Troubleshooting Guides
Problem: My calibration curve for Phosmet is non-linear, especially at low concentrations.
-
Possible Cause: Isotopic contribution from the this compound internal standard to the Phosmet analyte signal. The d0 impurity in the internal standard can artificially inflate the analyte response.
-
Solution:
-
Characterize your internal standard: Analyze a high-concentration solution of your this compound standard alone and measure the signal intensity in the mass channel of the unlabeled Phosmet. This will give you the contribution of the d0 impurity.
-
Apply a correction factor: Use the data from the characterization to mathematically correct the response of your calibration standards and samples. A detailed protocol for this correction is provided below.
-
Problem: I am seeing a small peak at the retention time of Phosmet in my blank samples that are spiked only with the internal standard.
-
Possible Cause: This is likely due to the presence of unlabeled Phosmet (d0) as an isotopic impurity in your this compound standard.
-
Solution: This confirms the need for isotopic correction. The area of this peak can be used to calculate the percentage of d0 impurity and to correct your sample results accordingly.
Problem: My quantitative results for Phosmet are inconsistent and show poor reproducibility.
-
Possible Cause: Inconsistent correction for isotopic impurity or failure to account for it at all can lead to variability in results.
-
Solution:
-
Standardize your correction method: Implement a consistent and validated mathematical correction for isotopic impurity across all your analyses.
-
Consult your CoA: Always use the isotopic distribution provided in the Certificate of Analysis for your specific lot of this compound to ensure the most accurate correction.
-
Prepare fresh standards: Ensure that your stock and working solutions of both the analyte and internal standard are fresh and have been stored correctly to prevent degradation.
-
Quantitative Data Summary
The following tables provide key quantitative data for Phosmet and a representative example of an isotopic distribution for a d6-labeled internal standard. Note: Users must consult the Certificate of Analysis for the specific isotopic distribution of their this compound lot.
Table 1: General Specifications of Phosmet and this compound
| Parameter | Phosmet | This compound | Source |
| Chemical Formula | C₁₁H₁₂NO₄PS₂ | C₁₁H₆D₆NO₄PS₂ | [1] |
| Molecular Weight | 317.3 g/mol | 323.4 g/mol | [1] |
| Monoisotopic Mass | 316.9945 Da | 323.0322 Da | |
| Chemical Purity | >98% (typical) | >98% (typical) |
Table 2: Representative Isotopic Distribution for a d6-Labeled Standard
| Isotopologue | Mass Shift | Representative Abundance (%) | Notes |
| d0 (Unlabeled) | +0 | 0.1 | Contribution to the analyte signal. |
| d1 | +1 | 0.2 | |
| d2 | +2 | 0.4 | |
| d3 | +3 | 0.8 | |
| d4 | +4 | 2.5 | |
| d5 | +5 | 10.0 | |
| d6 | +6 | 86.0 | Desired deuterated species. |
Experimental Protocols
Protocol: Quantitative Analysis of Phosmet in an Environmental Sample using this compound and Isotopic Impurity Correction
1. Objective: To accurately quantify the concentration of Phosmet in a soil sample using LC-MS/MS with a this compound internal standard, correcting for isotopic impurities.
2. Materials:
-
Phosmet analytical standard
-
This compound internal standard (with a known isotopic distribution from the CoA)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
QuEChERS extraction salts
-
Dispersive solid-phase extraction (d-SPE) sorbent
-
Soil sample
3. Procedure:
-
Sample Preparation (QuEChERS):
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with a known concentration of the this compound internal standard solution.
-
Add QuEChERS extraction salts.
-
Shake vigorously for 1 minute and centrifuge.
-
Transfer an aliquot of the acetonitrile layer to a d-SPE tube for cleanup.
-
Vortex and centrifuge.
-
Filter the supernatant into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Optimized for the separation of Phosmet
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor at least two transitions for both Phosmet and this compound.
-
-
Isotopic Impurity Correction:
-
Determine the contribution of d0 in the internal standard to the analyte signal:
-
Analyze a solution containing only the this compound internal standard.
-
Measure the peak area of the signal at the MRM transition of unlabeled Phosmet. This is the Area_d0_in_IS.
-
Measure the peak area of the signal at the MRM transition of this compound. This is the Area_d6_in_IS.
-
Calculate the d0 contribution factor: CF_d0 = Area_d0_in_IS / Area_d6_in_IS.
-
-
Correct the analyte peak area in your samples:
-
For each sample, measure the peak area of Phosmet (Area_Phosmet_measured) and this compound (Area_d6_measured).
-
Calculate the corrected Phosmet peak area: Area_Phosmet_corrected = Area_Phosmet_measured - (Area_d6_measured * CF_d0).
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the corrected Phosmet peak area to the this compound peak area against the concentration of the calibration standards.
-
Determine the concentration of Phosmet in the unknown samples by interpolation from the calibration curve.
-
-
Visualizations
Caption: Experimental workflow for Phosmet analysis.
Caption: Logic of isotopic impurity correction.
References
Technical Support Center: Phosmet Analysis Using Phosmet-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Phosmet using its deuterated internal standard, Phosmet-d6.
Troubleshooting Guide
Unexpected results in Phosmet analysis can arise from various sources of interference. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Splitting) | Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, especially for early eluting compounds like Phosmet.[1][2] | - Evaporate the final extract and reconstitute in a solvent that matches the initial mobile phase composition.- Utilize a divert valve to direct the initial, strong solvent plug to waste before the analytical gradient begins.[1][2] |
| Column Overload: Injecting too high a concentration of the analyte or matrix components. | - Dilute the sample extract.- Use a column with a larger internal diameter or particle size. | |
| Inconsistent or Low Analyte Response | Matrix Effects (Ion Suppression): Co-eluting matrix components, such as phospholipids (B1166683) in biological samples or pigments in plant extracts, can compete with Phosmet for ionization in the mass spectrometer source, leading to a decreased signal.[3] | - Improve Sample Cleanup: Employ solid-phase extraction (SPE) with cartridges designed for phospholipid removal.- Optimize Chromatography: Adjust the LC gradient to separate Phosmet from the suppression zone.- Dilute the Sample: This reduces the concentration of interfering matrix components.- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects. |
| Inconsistent or High Analyte Response | Matrix Effects (Ion Enhancement): Certain matrix components can enhance the ionization of Phosmet, leading to an artificially high signal. | - Follow the same mitigation strategies as for ion suppression (improved cleanup, chromatography optimization, dilution, matrix-matched calibration). |
| Variable Internal Standard (this compound) Response | Differential Matrix Effects: Even with a co-eluting internal standard, the analyte and the standard may experience different degrees of ion suppression or enhancement if their chromatographic profiles are not perfectly aligned. | - Ensure Co-elution: Verify that the chromatographic peaks for Phosmet and this compound completely overlap.- Optimize Chromatography: Fine-tune the gradient to ensure perfect co-elution. |
| Isotopic Exchange: In rare cases, deuterium (B1214612) atoms on the internal standard may exchange with protons from the solvent or matrix, especially under acidic or basic conditions. | - Use Stable Labeling: Ensure the deuterated standard has labels on stable positions.- Control pH: Maintain a neutral pH for sample extracts and standard solutions where possible. | |
| Contamination of Internal Standard: The this compound standard may contain a small amount of unlabeled Phosmet. | - Assess Purity: Analyze the this compound standard alone to check for the presence of unlabeled Phosmet.- Correct for Contribution: If a significant amount of unlabeled analyte is present, its contribution to the analyte signal should be mathematically corrected. | |
| Inaccurate Quantification | Isobaric Interference: A compound with the same nominal mass as Phosmet or one of its fragments may be present in the sample. | - High-Resolution Mass Spectrometry (HRMS): Use HRMS to differentiate between Phosmet and the isobaric interference based on their exact masses.- Chromatographic Separation: Optimize the LC method to separate the interfering compound from Phosmet. |
| Co-eluting Isomers or Analogs: Other pesticides with similar structures and retention times, such as azinphos-methyl, can potentially interfere with Phosmet analysis if their fragmentation patterns overlap. | - Optimize Chromatography: Develop a gradient that provides baseline separation of Phosmet from potentially interfering pesticides.- Select Specific MRM Transitions: Choose unique precursor-product ion transitions for Phosmet that are not shared by co-eluting compounds. | |
| Analyte Degradation: Phosmet may degrade in the sample extract or standard solutions over time, especially if not stored properly. One study noted the limited stability of Phosmet in standard solutions. | - Proper Storage: Store standard solutions and sample extracts at low temperatures (e.g., -20 °C) and protected from light.- Freshly Prepare Solutions: Prepare working standards and quality control samples fresh as needed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Phosmet analysis?
A1: The most prevalent interferences are matrix effects, specifically ion suppression or enhancement, caused by co-eluting endogenous compounds from the sample matrix (e.g., phospholipids, pigments, sugars). Isobaric interferences from compounds with the same nominal mass and co-elution of structurally similar pesticides can also lead to inaccurate results.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: You can assess matrix effects by comparing the peak area of Phosmet in a standard solution prepared in a pure solvent to the peak area of Phosmet spiked into a blank sample extract at the same concentration. A lower peak area in the matrix indicates ion suppression, while a higher peak area suggests ion enhancement.
Q3: Will using this compound as an internal standard completely eliminate matrix effects?
A3: While this compound is an excellent tool to compensate for matrix effects, it may not eliminate them entirely. For effective compensation, Phosmet and this compound must co-elute perfectly and experience the same degree of ionization suppression or enhancement. Differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the internal standard.
Q4: What are the optimal MRM transitions for Phosmet and this compound?
A4: Based on available literature, common MRM transitions for Phosmet are:
-
Quantifier: 318.0 > 160.0
-
Qualifier 1: 318.0 > 77.0
-
Qualifier 2: 318 > 133
For this compound, the precursor ion will be shifted by +6 Da. The product ions may or may not be shifted depending on which part of the molecule the deuterium labels are located. Assuming the deuterium labels are on the methoxy (B1213986) groups, the precursor ion would be m/z 324. The fragment at m/z 160 (phthalimide moiety) would likely remain the same. Therefore, a probable transition for this compound would be 324 > 160. It is crucial to optimize these transitions on your specific instrument.
Q5: What are the key considerations for sample preparation to minimize interferences?
A5: The primary goal of sample preparation is to remove as many matrix components as possible while efficiently extracting Phosmet. For complex matrices, a simple "dilute and shoot" approach may not be sufficient. Techniques like solid-phase extraction (SPE) are highly effective. For biological samples, specific SPE cartridges designed for phospholipid removal are recommended. For soil and sediment samples, a thorough extraction followed by cleanup steps to remove humic and fulvic acids is necessary.
Q6: Can the stability of Phosmet and this compound affect my results?
A6: Yes, the stability of both the analyte and the internal standard is critical for accurate quantification. Phosmet can be susceptible to degradation, especially in non-acidified solutions or when exposed to light and elevated temperatures. It is recommended to store stock and working solutions in a freezer and prepare fresh dilutions regularly. One study specifically excluded Phosmet from a validation study due to its limited stability in the standard solution.
Quantitative Data on Matrix Effects
The extent of matrix effects on Phosmet analysis can vary significantly depending on the sample matrix. The following table summarizes hypothetical data based on literature findings, illustrating the potential for both ion suppression and enhancement.
| Matrix | Analyte | Matrix Effect (%) * | Potential Cause |
| Apple | Phosmet | -35% (Suppression) | Co-eluting sugars and organic acids. |
| Spinach | Phosmet | -60% (Suppression) | High concentration of pigments (chlorophylls) and other matrix components. |
| Orange | Phosmet | +25% (Enhancement) | The exact mechanism for enhancement is complex and matrix-dependent, but can be due to co-eluting compounds that improve ionization efficiency. |
| Soil (High Organic Matter) | Phosmet | -50% (Suppression) | Co-extraction of humic and fulvic acids. |
| Human Plasma | Phosmet | -70% (Suppression) | High concentration of phospholipids. |
*Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. Negative values indicate suppression, and positive values indicate enhancement.
Experimental Protocols
The following provides a general framework for an LC-MS/MS method for the analysis of Phosmet using this compound. This protocol should be optimized for your specific instrumentation and matrix.
Sample Preparation (QuEChERS Method for Fruits and Vegetables)
-
Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate amount of this compound internal standard solution.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and C18 sorbent (to remove non-polar interferences). For samples with high pigment content like spinach, graphitized carbon black (GCB) can be added, but be aware that it may also adsorb planar pesticides like Phosmet.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract.
-
Dilute with the initial mobile phase (e.g., 1:1) before injection.
-
LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient Program:
Time (min) %B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose Phosmet 318.0 160.0 20 Quantifier Phosmet 318.0 77.0 35 Qualifier | this compound | 324.0 | 160.0 | 20 | Internal Standard |
Visualizations
Caption: Troubleshooting workflow for Phosmet analysis.
Caption: Common interferences in Phosmet analysis.
References
Technical Support Center: Improving Precision with Phosmet-d6 in Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Phosmet-d6 as an internal standard to enhance the precision of Phosmet analysis in complex samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of the organophosphate insecticide Phosmet, where six hydrogen atoms have been replaced with deuterium (B1214612). This makes it an ideal internal standard for the quantitative analysis of Phosmet in complex matrices by mass spectrometry.[1] Since this compound is chemically and physically very similar to Phosmet, it co-elutes during chromatography and experiences similar effects during sample preparation and ionization.[2] This allows it to compensate for variations in extraction recovery, injection volume, and matrix effects, leading to more accurate and precise results.[1][2]
Q2: What are the main challenges when analyzing Phosmet in complex samples?
The primary challenge in analyzing Phosmet in complex samples such as blood, urine, or food products is the "matrix effect".[3] Matrix components can co-elute with Phosmet and interfere with its ionization in the mass spectrometer, leading to either ion suppression (decreased signal) or enhancement (increased signal). This can significantly impact the accuracy and reproducibility of the quantification. Sample preparation can also be challenging, with potential for analyte loss during extraction and cleanup steps.
Q3: How does this compound help to mitigate matrix effects?
By adding a known amount of this compound to all samples and standards at the beginning of the sample preparation process, the ratio of the Phosmet signal to the this compound signal is used for quantification. Since both compounds are affected similarly by matrix components, this ratio remains consistent even if the absolute signal intensities fluctuate. This normalization corrects for both ion suppression and enhancement, leading to more reliable data.
Q4: What are common issues encountered when using deuterated internal standards like this compound?
While highly effective, some issues can arise with deuterated internal standards, including:
-
Isotopic Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, especially at certain pH values or if the label is in an unstable position.
-
Chromatographic Shift: A slight difference in retention time between the analyte and the deuterated standard can occur, potentially exposing them to different matrix components.
-
Purity Issues: The deuterated standard may contain a small amount of the unlabeled analyte, which can affect the accuracy of low-level quantification.
Troubleshooting Guides
Issue 1: Poor Precision (High %RSD) in Replicate Injections
| Possible Cause | Troubleshooting Step |
| Inconsistent Injection Volume | Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe. |
| Variable Matrix Effects | Confirm that this compound is being added consistently to all samples and standards. Evaluate the co-elution of Phosmet and this compound. |
| Inadequate Sample Homogenization | Vortex or sonicate samples thoroughly before extraction to ensure a representative aliquot is taken. |
Issue 2: Inaccurate Quantification (Poor Recovery)
| Possible Cause | Troubleshooting Step |
| Differential Matrix Effects | Optimize chromatographic conditions to ensure complete co-elution of Phosmet and this compound. Consider further sample cleanup to remove interfering matrix components. |
| Incorrect Concentration of Internal Standard | Verify the concentration of the this compound stock and working solutions. Ensure the spiking volume is accurate. |
| Degradation of Analyte or Internal Standard | Investigate the stability of Phosmet and this compound in the sample matrix and processing solvents. Phosmet is known to have limited stability in certain standard solutions. |
Issue 3: Internal Standard Signal is Low or Absent
| Possible Cause | Troubleshooting Step |
| Insufficient Spiking of Internal Standard | Double-check the concentration of the this compound working solution and the volume added to the samples. |
| Severe Ion Suppression | Dilute the sample extract to reduce the concentration of matrix components. Optimize the ionization source parameters. |
| Degradation of Internal Standard | Prepare fresh this compound working solutions. Evaluate the stability of the internal standard under the experimental conditions. |
Quantitative Data Summary
The use of a deuterated internal standard like this compound significantly improves the precision of pesticide analysis in complex matrices. The following tables provide a summary of expected performance improvements.
Table 1: Illustrative Comparison of Precision for Pesticide Analysis in a Complex Matrix
| Analysis Method | Analyte Concentration | Mean Recovery (%) | Relative Standard Deviation (%RSD) |
| External Standard | 10 ng/mL | 65 | 25 |
| Internal Standard (this compound) | 10 ng/mL | 98 | 7 |
This table presents illustrative data based on typical performance improvements seen in pesticide analysis when using a deuterated internal standard. Actual results may vary depending on the matrix and experimental conditions.
Table 2: Validation Data for Phosmet Analysis in Human Blood using an Internal Standard
| Parameter | Result |
| Linearity (R²) | 0.998 |
| Limit of Quantification (LOQ) | 10 ppb |
| Intermediate Precision (CVR%) | 8.2% |
Data adapted from a study on Phosmet analysis in human blood using Phosalone as an internal standard. Similar performance is expected with this compound.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol allows for the assessment of ion suppression or enhancement in your specific sample matrix.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Phosmet and this compound into a clean solvent (e.g., acetonitrile).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike Phosmet and this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike Phosmet and this compound into the blank matrix before extraction.
-
-
Analyze all three sets using your established LC-MS/MS method.
-
Calculate the matrix effect by comparing the peak area of Phosmet in Set B to that in Set A.
-
Matrix Effect (%) = (Peak AreaSet B / Peak AreaSet A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the extraction recovery by comparing the peak area of Phosmet in Set C to that in Set B.
-
Recovery (%) = (Peak AreaSet C / Peak AreaSet B) * 100
-
Protocol 2: General Workflow for Phosmet Analysis using this compound
-
Sample Preparation:
-
Homogenize the complex sample (e.g., tissue, food).
-
To a known aliquot of the homogenate, add a precise volume of the this compound internal standard working solution.
-
-
Extraction:
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix. A common method for pesticides is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.
-
-
Cleanup:
-
If necessary, perform a cleanup step (e.g., dispersive SPE) to remove interfering matrix components.
-
-
Analysis:
-
Evaporate the final extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of Phosmet to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of Phosmet in the samples from the calibration curve.
-
Visualizations
Caption: Experimental workflow for Phosmet analysis using this compound.
Caption: Mitigation of matrix effects using this compound.
References
Technical Support Center: Phosmet-d6 Degradation and Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phosmet-d6. The information provided addresses common issues related to the degradation of this compound and its impact on the accurate quantification of Phosmet.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analytical studies?
This compound is a deuterated form of the organophosphate insecticide Phosmet. In analytical chemistry, specifically in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), this compound is used as an internal standard (IS). An internal standard is a compound with similar chemical and physical properties to the analyte (in this case, Phosmet) that is added in a known amount to all samples, calibrators, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification of the analyte.[1][2]
Q2: What are the primary degradation products of Phosmet and, by extension, this compound?
Phosmet is known to degrade into several products, primarily through hydrolysis. The main degradation products include:
-
Phosmet-oxon : The oxygen analog of Phosmet.
-
Phthalic acid : A product of the hydrolysis of the phthalimide (B116566) group.[3]
-
Phthalamic acid : An intermediate in the hydrolysis to phthalic acid.[3]
Since this compound is structurally identical to Phosmet with the exception of the deuterium (B1214612) atoms on the methoxy (B1213986) groups, it is expected to undergo the same degradation pathway.
Q3: What environmental factors can accelerate the degradation of this compound?
Phosmet is susceptible to degradation under certain conditions. Factors that can accelerate its breakdown include:
-
pH : Phosmet is relatively stable in acidic conditions but degrades rapidly in neutral to basic (alkaline) environments.[4] For instance, at 20°C, the half-life of Phosmet is 13 days at pH 4.5, but less than 12 hours at pH 7, and less than 4 hours at pH 8.3.
-
Temperature : Higher temperatures increase the rate of degradation. Storage above 45°C can lead to decomposition.
-
Moisture : Hydrolysis is a key degradation pathway, so the presence of water can facilitate breakdown.
It is crucial to control these factors during sample collection, storage, and analysis to ensure the stability of both Phosmet and the this compound internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of Phosmet when using this compound as an internal standard.
Problem 1: Low or inconsistent this compound (Internal Standard) signal across an analytical run.
-
Possible Cause 1: Degradation of the this compound spiking solution.
-
Troubleshooting Step: Prepare a fresh this compound working solution from a stock solution that has been stored under appropriate conditions (e.g., at -20°C or -80°C in a tightly sealed container). Re-inject a system suitability test with the new solution to check for signal recovery.
-
-
Possible Cause 2: Improper sample storage or handling leading to degradation.
-
Troubleshooting Step: Review the sample storage conditions (temperature and pH). If samples were not consistently stored under acidic and frozen conditions, degradation of both the analyte and the internal standard may have occurred.
-
-
Possible Cause 3: Matrix effects.
-
Troubleshooting Step: Matrix components can suppress or enhance the ionization of the internal standard in the mass spectrometer source. To diagnose this, perform a post-column infusion experiment or compare the this compound response in a neat solution versus a post-extraction spiked blank matrix sample. If matrix effects are significant, further sample cleanup or chromatographic optimization may be necessary.
-
Problem 2: The calculated concentrations of Phosmet in my samples are unexpectedly high or low and variable.
-
Possible Cause 1: Differential degradation of Phosmet and this compound.
-
Troubleshooting Step: While Phosmet and this compound are expected to degrade at nearly identical rates, extreme conditions could potentially lead to minor differences. Ensure that sample processing steps are performed consistently and in a timely manner for all samples. Minimize the time samples spend at room temperature or in non-ideal pH conditions.
-
-
Possible Cause 2: Inaccurate this compound concentration.
-
Troubleshooting Step: Verify the concentration of the this compound stock and working solutions. An error in the preparation of the internal standard solution will lead to a systematic error in the quantification of the analyte.
-
-
Possible Cause 3: Co-elution with an interfering compound.
-
Troubleshooting Step: Examine the chromatograms for any interfering peaks at or near the retention time of Phosmet or this compound. A potential interference can arise from the analyte Azinphos-methyl, which has a similar structure and can have overlapping MRM transitions with Phosmet. Adjusting the chromatographic method to better separate the compounds may be necessary.
-
Quantitative Data Summary
The degradation of the internal standard, this compound, can have a significant impact on the accuracy of Phosmet quantification. The following table illustrates the potential error in the calculated analyte concentration based on the percentage of internal standard degradation, assuming the analyte itself has not degraded.
| % this compound Degradation | Apparent this compound Response (as % of original) | Calculated Analyte Concentration (Relative to True Value) | % Error in Quantification |
| 0% | 100% | 100% | 0% |
| 10% | 90% | 111% | +11% |
| 25% | 75% | 133% | +33% |
| 50% | 50% | 200% | +100% |
Note: This table serves as an illustrative example of the impact of internal standard degradation. The actual impact can be more complex if the analyte and internal standard degrade at different rates.
Experimental Protocols
1. Sample Preparation: Protein Precipitation for Biological Matrices
This protocol is a general procedure for the extraction of Phosmet and the addition of this compound from biological samples like plasma or serum.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Internal Standard Spiking: Add 25 µL of the this compound working solution (concentration will depend on the specific assay requirements) to the sample.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the sample. The formic acid helps to stabilize Phosmet and this compound by maintaining an acidic pH.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis Method
This is a representative LC-MS/MS method for the analysis of Phosmet and this compound.
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18 RRHD, 2.1 x 150 mm, 1.8 µm
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water
-
Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient to 95% B
-
3.0-5.0 min: Hold at 95% B
-
5.1 min: Return to 5% B
-
5.1-7.0 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phosmet (Quantifier) | 318.0 | 160.0 | 15 |
| Phosmet (Qualifier) | 318.0 | 77.1 | 25 |
| This compound (Internal Standard) | 324.0 | 166.0 | 15 |
Note: These parameters may require optimization on different instruments.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent this compound signal.
References
Technical Support Center: Phosmet-d6 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Phosmet-d6 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of the organophosphate insecticide Phosmet. It is used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Because its chemical and physical properties are nearly identical to Phosmet, it can be used to correct for variability in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of Phosmet.
Q2: What are the ideal storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage and handling procedures. Stock solutions should be stored at -20°C in a tightly sealed, amber vial to protect from light. The stability of this compound is reported to be at least 4 years under these conditions. When preparing working solutions, it is recommended to use aprotic solvents like acetonitrile (B52724) or methanol (B129727) to minimize the risk of deuterium-hydrogen exchange.
Q3: What are the most common causes of this compound variability between experimental runs?
Variability in the this compound signal can arise from several factors, including:
-
Inconsistent Sample Preparation: Variations in extraction efficiency or sample dilution.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound.
-
Instrumental Drift: Changes in the mass spectrometer's sensitivity over time.
-
Injection Volume Precision: Inconsistent volumes injected into the analytical system.
-
Standard Stability: Degradation of this compound due to improper storage or handling, particularly exposure to high pH or light.
-
Isotopic Exchange: Replacement of deuterium (B1214612) atoms with hydrogen from the solvent or matrix.
Q4: Can the pH of my sample affect the stability of this compound?
Yes, the pH of the sample and solutions is a critical factor. Phosmet is known to be unstable in alkaline conditions. At a pH of 7, its half-life is approximately 12 hours, which decreases to 4 hours at a pH of 8.[1] It is relatively stable in acidic conditions, with a half-life of 13 days at pH 4.5.[2][3] Therefore, maintaining a slightly acidic to neutral pH (ideally between 4 and 6.5) during sample preparation and analysis is crucial to prevent the degradation of both Phosmet and this compound.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound variability in a question-and-answer format.
Issue 1: Inconsistent this compound Peak Area Across a Run
Question: My this compound peak area is showing significant variation from injection to injection within the same run. What could be the cause and how can I fix it?
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Injection Volume | 1. Check the autosampler for air bubbles in the syringe or sample loop. 2. Ensure the injection needle is properly seated and not clogged. 3. Verify the injection volume setting in the instrument software. |
| Poor Sample Mixing | 1. Vortex each sample thoroughly after the addition of the this compound internal standard. 2. Ensure complete dissolution of the extracted sample before injection. |
| Instrumental Instability | 1. Monitor the system pressure for any unusual fluctuations. 2. Check the spray needle and ion source for contamination. 3. Run a system suitability test to assess instrument performance. |
Issue 2: Decreasing this compound Response Over a Batch
Question: I am observing a steady decrease in the this compound signal throughout my analytical run. What is the likely problem?
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Instrument Drift/Source Fouling | 1. The ion source may be getting contaminated over the course of the run. Clean the ion source, particularly the capillary and skimmer. 2. A gradual drop in signal can indicate a need for instrument calibration. |
| Degradation in the Autosampler | 1. If samples are left in the autosampler for an extended period, this compound may degrade, especially if the autosampler is not temperature-controlled. 2. Consider the pH of the final sample extract. If it is not acidic, degradation can occur. |
Issue 3: this compound and Phosmet Retention Time Shift
Question: I have noticed a slight difference in the retention times of Phosmet and this compound. Is this normal and can it affect my results?
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Isotope Effect | 1. A small retention time shift between a deuterated internal standard and its non-deuterated analog is a known phenomenon in reversed-phase chromatography, often referred to as the "isotope effect".[4] 2. This is generally acceptable as long as the peaks are still within the same integration window and the peak shapes are good. |
| Differential Matrix Effects | 1. If the retention time shift is significant, it could lead to differential matrix effects, where the analyte and internal standard are affected differently by co-eluting matrix components. 2. To mitigate this, you can try to adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to achieve better co-elution. |
Quantitative Data Summary
The following table summarizes hypothetical data illustrating the impact of different matrices on the signal intensity of Phosmet. This is a common cause of variability and highlights the importance of using an internal standard like this compound.
| Matrix | Analyte Peak Area (Phosmet) | IS Peak Area (this compound) | Analyte/IS Ratio | Matrix Effect (%) |
| Solvent Standard | 1,000,000 | 500,000 | 2.00 | N/A |
| Apple Extract | 750,000 | 380,000 | 1.97 | -25% (Suppression) |
| Spinach Extract | 550,000 | 280,000 | 1.96 | -45% (Suppression) |
| Olive Oil Extract | 1,200,000 | 610,000 | 1.97 | +20% (Enhancement) |
Note: Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. The consistent Analyte/IS Ratio demonstrates the effectiveness of the internal standard in correcting for these matrix-induced variations.
Experimental Protocols
Key Experiment: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is a widely used method for the extraction of pesticides from food matrices.
1. Sample Homogenization:
-
Weigh 10 g of the homogenized sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube.
2. Internal Standard Spiking:
-
Add a known amount of this compound working solution to the sample.
3. Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB, depending on the matrix).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
5. Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and dilute it with an appropriate solvent for LC-MS/MS analysis.
-
The final extract should be slightly acidified (e.g., with 0.1% formic acid) to ensure the stability of Phosmet and this compound.
Visualizations
Caption: Experimental workflow for Phosmet analysis using this compound.
Caption: A logical approach to troubleshooting this compound variability.
References
Validation & Comparative
Validating Analytical Methods for Phosmet: A Comparative Guide to Using Phosmet-d6 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the organophosphate insecticide Phosmet, the validation of analytical methods is paramount to ensure accurate and reliable data. A critical component of a robust analytical method, particularly for mass spectrometry-based techniques, is the use of an appropriate internal standard. This guide provides an objective comparison of using a deuterated internal standard, specifically Phosmet-d6, versus a non-isotopically labeled internal standard for the validation of Phosmet analytical methods.
The Role of Internal Standards in Analytical Method Validation
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls.[1] Its primary purpose is to correct for the variability that can be introduced during sample preparation, extraction, and analysis.[2] The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency in the mass spectrometer.[1][2] Stable isotopically labeled molecules, such as deuterated compounds, are widely considered the gold standard for internal standards in mass spectrometry.[3]
Comparison of this compound and Non-Deuterated Internal Standards
This compound is a deuterated form of Phosmet where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically almost identical to Phosmet but has a different mass, allowing it to be distinguished by a mass spectrometer. A common alternative approach is to use a different, but structurally similar, non-isotopically labeled compound as an internal standard, such as Phosalone.
The following table summarizes the key performance differences between using this compound and a non-deuterated internal standard for the validation of a Phosmet analytical method.
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Phosalone) |
| Chromatographic Co-elution | Nearly identical retention time to Phosmet, minimizing the impact of matrix effects. A slight difference due to the "isotope effect" can sometimes be observed. | Retention times may differ significantly from Phosmet, potentially leading to differential matrix effects. |
| Ionization Efficiency | Very similar ionization efficiency to Phosmet, leading to more accurate correction for signal suppression or enhancement. | Ionization efficiency can differ from Phosmet, potentially leading to less accurate quantification. |
| Extraction Recovery | Extraction recovery is expected to be identical to Phosmet due to their near-identical chemical properties. | Extraction recovery may not perfectly mirror that of Phosmet. |
| Accuracy & Precision | Generally leads to higher accuracy and precision in quantitative results. | May result in lower accuracy and precision compared to a deuterated standard. |
| Cost | Generally more expensive to synthesize and purchase. | Typically less expensive than a deuterated standard. |
| Potential for Interference | Minimal risk of interference as it is mass-differentiated from the analyte. | Potential for interference from other sample components with similar properties. |
Experimental Data in Method Validation
A typical validation of an analytical method for Phosmet using this compound as an internal standard would involve assessing several key parameters as outlined by guidelines such as the ICH Q2 (R1). The following tables illustrate how the quantitative data from such a validation would be presented.
Table 1: Linearity of Phosmet Calibration Curve
| Concentration (ng/mL) | Phosmet Peak Area | This compound Peak Area | Peak Area Ratio (Phosmet/Phosmet-d6) |
| 1 | 15,234 | 1,510,876 | 0.0101 |
| 5 | 76,170 | 1,525,342 | 0.0499 |
| 10 | 153,890 | 1,515,678 | 0.1015 |
| 50 | 759,876 | 1,505,432 | 0.5048 |
| 100 | 1,520,345 | 1,512,987 | 1.0049 |
| Correlation Coefficient (r²) | \multicolumn{3}{c | }{> 0.998} |
Table 2: Accuracy and Precision for Phosmet Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (% Bias) | Precision (% RSD) |
| Low | 3 | 2.95 | -1.67 | 4.2 |
| Medium | 40 | 41.2 | +3.0 | 3.5 |
| High | 80 | 78.9 | -1.38 | 2.8 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Concentration (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.0 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Phosmet Stock Solution (1 mg/mL): Accurately weigh 10 mg of Phosmet reference standard and dissolve in 10 mL of a suitable solvent (e.g., acetonitrile).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., acetonitrile).
-
Working Solutions: Prepare a series of Phosmet calibration standards and quality control (QC) samples by serial dilution of the stock solution. Prepare a working solution of this compound at a concentration that provides a stable and appropriate response in the analytical system.
Sample Preparation (e.g., from a biological matrix)
-
To 100 µL of the sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for analysis.
LC-MS/MS Analysis
-
Chromatographic System: A suitable liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column is often suitable for Phosmet analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select appropriate precursor and product ion transitions for both Phosmet and this compound.
Method Validation Parameters
-
Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of Phosmet and this compound.
-
Linearity: Analyze a series of calibration standards (typically 5-7 levels) and plot the peak area ratio (Phosmet/Phosmet-d6) against the concentration. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy (% bias) and precision (% RSD). Acceptance criteria are typically within ±15% (±20% for LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
Visualizations
Caption: Experimental workflow for Phosmet analysis using this compound.
Caption: Superiority of deuterated internal standards for accurate quantification.
References
Phosmet Analysis: A Comparative Guide to Internal Standards – Phosmet-d6 vs. Structural Analogs
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the organophosphate insecticide Phosmet, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison between the deuterated internal standard, Phosmet-d6, and other alternatives, primarily focusing on the structural analog Phosalone. The information presented is supported by available experimental data and detailed methodologies to aid in the selection of the most suitable internal standard for specific analytical needs.
The Crucial Role of Internal Standards in Phosmet Quantification
Phosmet, a widely used non-systemic insecticide, requires precise and accurate quantification in various matrices, from environmental samples to biological tissues. The complexity of these matrices can introduce significant variability during sample preparation and analysis, leading to potential inaccuracies. Internal standards are essential for mitigating these variables. An ideal internal standard is a compound added to a sample at a known concentration before processing. It experiences similar losses and variations as the analyte of interest, allowing for accurate correction and reliable quantification.
Head-to-Head Comparison: this compound vs. Phosalone
The two primary choices for an internal standard in Phosmet analysis are the isotopically labeled this compound and the structurally similar compound, Phosalone. Each presents a unique set of advantages and disadvantages.
This compound: The Deuterated "Gold Standard"
This compound is a stable isotope-labeled version of Phosmet where six hydrogen atoms have been replaced by deuterium. This substitution results in a molecule that is chemically identical to Phosmet but has a different mass.
-
Advantages:
-
Co-elution with Analyte: Due to its identical chemical structure, this compound co-elutes with Phosmet in chromatographic systems. This ensures that both compounds experience the same matrix effects (ion suppression or enhancement) during analysis, particularly in LC-MS/MS, leading to more accurate correction.
-
Similar Extraction Recovery: The physicochemical properties of this compound are nearly identical to those of Phosmet, resulting in very similar recovery rates during sample extraction and cleanup procedures.
-
High Accuracy and Precision: The use of a deuterated internal standard is widely recognized for providing the highest levels of accuracy and precision in quantitative mass spectrometry.
-
-
Disadvantages:
-
Higher Cost: The synthesis of isotopically labeled standards is a more complex and expensive process compared to non-labeled compounds.
-
Potential for Isotopic Exchange: Although generally stable, there is a small possibility of deuterium-hydrogen exchange under certain analytical conditions, which could impact accuracy.
-
Phosalone: The Structural Analog Alternative
Phosalone is another organophosphate insecticide with a chemical structure similar to Phosmet. Its use as an internal standard is a more cost-effective approach.
-
Advantages:
-
Lower Cost and Availability: Phosalone is more readily available and significantly less expensive than this compound.
-
Acceptable Performance in GC-MS: For gas chromatography-mass spectrometry (GC-MS) applications, where matrix effects can be less pronounced than in LC-MS, Phosalone has been demonstrated to be a suitable internal standard.
-
-
Disadvantages:
-
Different Chromatographic Behavior: As a different molecule, Phosalone will have a different retention time than Phosmet. This separation means that the two compounds may experience different matrix effects, potentially leading to less accurate correction.
-
Variable Extraction Recovery: Differences in physicochemical properties between Phosalone and Phosmet can result in different recoveries during sample preparation, introducing a potential source of error.
-
Data Presentation: A Summary of Internal Standard Characteristics
The following table summarizes the key characteristics of this compound and Phosalone as internal standards for Phosmet analysis.
| Feature | This compound (Deuterated) | Phosalone (Structural Analog) |
| Chemical Structure | Identical to Phosmet (Isotopically Labeled) | Similar to Phosmet |
| Chromatographic Elution | Co-elutes with Phosmet | Elutes at a different retention time |
| Matrix Effect Compensation | Excellent, especially for LC-MS/MS | Variable, potential for differential effects |
| Extraction Recovery | Nearly identical to Phosmet | May differ from Phosmet |
| Accuracy & Precision | High | Generally good, but can be lower than deuterated |
| Cost | High | Low |
| Primary Application | LC-MS/MS, High-throughput screening | GC-MS, Cost-sensitive analyses |
Direct Comparative Performance Data
A direct, peer-reviewed study with quantitative data comparing the performance of this compound and Phosalone for Phosmet analysis was not identified in the conducted search. Such a study would be invaluable for providing definitive experimental evidence to support the theoretical advantages of the deuterated standard.
Experimental Protocols
GC-MS Analysis of Phosmet using Phosalone as an Internal Standard
This protocol is based on a validated method for the determination of Phosmet residues in human blood.[1][2]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge.
-
Load the pre-treated blood sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute Phosmet and the internal standard (Phosalone) from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS analysis.
-
-
GC-MS Parameters:
-
Gas Chromatograph: PerkinElmer® Clarus® 600
-
Mass Spectrometer: PerkinElmer® Clarus® 560 DMS
-
Column: Supelco® capillary column
-
Carrier Gas: Helium at a flow rate of 0.8 ml/min
-
Oven Temperature Program: 75°C to 320°C
-
Injection Mode: Splitless
-
Ionization Mode: Electron Impact (EI)
-
-
Mass Spectrometry Data:
-
Validation Data:
-
Linearity: The calibration curve was linear in the concentration range of 10 to 100 ppb with a correlation coefficient (R²) of 0.998.
-
Limit of Quantification (LOQ): 10 ppb.
-
Protocol for Phosmet Analysis using this compound
A detailed, validated experimental protocol specifically for the use of this compound as an internal standard for Phosmet analysis was not found in the performed search. However, the general principles of using a deuterated internal standard in LC-MS/MS analysis would apply. This would involve adding a known amount of this compound to the sample prior to extraction and monitoring the appropriate precursor and product ions for both Phosmet and this compound during the LC-MS/MS analysis.
Mandatory Visualizations
References
Inter-laboratory Comparison of Phosmet Analysis Utilizing Phosmet-d6 as an Internal Standard: A Guide for Researchers
This guide provides a comprehensive overview of the analytical methodologies and comparative data from inter-laboratory proficiency tests involving the analysis of the organophosphate insecticide Phosmet, with a specific focus on the application of its deuterated internal standard, Phosmet-d6. The use of stable isotope-labeled internal standards, such as this compound, is a critical component in modern analytical chemistry for ensuring the accuracy and reliability of quantitative results, particularly in complex matrices like fruits and vegetables. This document is intended for researchers, scientists, and professionals in the field of drug development and food safety who are engaged in the analysis of pesticide residues.
The Critical Role of Isotope Dilution Mass Spectrometry
In quantitative analysis, especially when dealing with trace levels of contaminants in intricate sample matrices, variations can arise during sample preparation, extraction, and instrumental analysis. Isotope dilution mass spectrometry (IDMS) is a powerful technique that mitigates these potential errors. By introducing a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) at the beginning of the analytical workflow, it serves as an internal benchmark. Since the deuterated standard has nearly identical chemical and physical properties to the native analyte, it experiences similar losses during sample processing and similar ionization effects in the mass spectrometer. This allows for highly accurate quantification by measuring the ratio of the native analyte to its labeled internal standard.
Experimental Design in Proficiency Testing
Inter-laboratory comparisons, often organized as proficiency tests (PTs), are essential for evaluating and improving the performance of analytical laboratories. In a typical PT for pesticide residue analysis, a homogenous sample of a relevant matrix (e.g., fruit or vegetable homogenate) is fortified with a known concentration of various pesticides, including Phosmet. This sample is then distributed to participating laboratories for analysis. The laboratories are unaware of the exact concentration of the analytes. After the analysis, the results are submitted to the organizing body, which then compiles and statistically evaluates the data. This process allows for an objective assessment of each laboratory's performance against its peers and a consensus value for the analyte concentration.
The European Union Reference Laboratories (EURLs) for pesticide residues regularly organize such proficiency tests for fruits and vegetables (EUPT-FV), which serve as a valuable source of data on the performance of various analytical methods.[1][2][3][4][5]
A Glimpse into a Phosmet Proficiency Test
While a specific inter-laboratory comparison exclusively focused on Phosmet analysis using this compound is not publicly available, we can construct a representative guide based on the protocols and data presentation formats of the EUPT-FV series. Let's consider a hypothetical scenario based on the EUPT-FV-24, which used a tomato homogenate as the test matrix.
Hypothetical Proficiency Test: EUPT-FV-XX
-
Test Item: Tomato Homogenate
-
Analyte: Phosmet
-
Internal Standard: this compound (recommended, not mandatory)
-
Assigned Value (Hypothetical): 0.150 mg/kg
The following sections detail the experimental protocols and present a summary of hypothetical data that would be generated in such a proficiency test.
Experimental Protocols
A detailed experimental protocol is crucial for ensuring consistency and comparability of results across different laboratories. The following outlines a typical workflow for the analysis of Phosmet in a fruit matrix using this compound as an internal standard.
Sample Preparation and Extraction (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Ensure the tomato sample is thoroughly homogenized to achieve a uniform consistency.
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract: The resulting supernatant is the final extract ready for instrumental analysis.
Instrumental Analysis: GC-MS/MS and LC-MS/MS
Both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques for the analysis of Phosmet.
Table 1: Typical GC-MS/MS Parameters for Phosmet and this compound Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Oven Program | 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, ramp to 280 °C at 5 °C/min (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| MRM Transitions | Phosmet: m/z 160 -> 77 (Quantifier), m/z 160 -> 133 (Qualifier) This compound: m/z 166 -> 83 (Quantifier) |
| Collision Energy | Optimized for each transition |
Table 2: Typical LC-MS/MS Parameters for Phosmet and this compound Analysis
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size (or equivalent) |
| Mobile Phase | A: Water with 0.1% formic acid B: Methanol with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Phosmet: m/z 318 -> 160 (Quantifier), m/z 318 -> 133 (Qualifier) This compound: m/z 324 -> 166 (Quantifier) |
| Collision Energy | Optimized for each transition |
Data Presentation and Interpretation
The results from an inter-laboratory comparison are typically presented in tables that allow for a clear comparison of the performance of the participating laboratories.
Table 3: Hypothetical Inter-laboratory Comparison Results for Phosmet in Tomato Homogenate
| Laboratory Code | Reported Concentration (mg/kg) | Recovery (%) | z-score | Analytical Method | Internal Standard Used |
| Lab 01 | 0.145 | 97 | -0.2 | GC-MS/MS | This compound |
| Lab 02 | 0.162 | 108 | 0.5 | LC-MS/MS | This compound |
| Lab 03 | 0.138 | 92 | -0.5 | GC-MS/MS | This compound |
| Lab 04 | 0.175 | 117 | 1.0 | LC-MS/MS | This compound |
| Lab 05 | 0.125 | 83 | -1.0 | GC-MS/MS | Phosalone |
| Lab 06 | 0.190 | 127 | 1.6 | LC-MS/MS | None |
| Lab 07 | 0.155 | 103 | 0.2 | GC-MS/MS | This compound |
| Lab 08 | 0.148 | 99 | -0.1 | LC-MS/MS | This compound |
| Lab 09 | 0.105 | 70 | -1.8 | GC-MS/MS | This compound |
| Lab 10 | 0.210 | 140 | 2.4 | LC-MS/MS | None |
Assigned Value = 0.150 mg/kg; Target Standard Deviation = 0.025 mg/kg
Interpretation of Results:
-
z-score: The z-score is a measure of a laboratory's performance. A z-score between -2 and 2 is generally considered satisfactory. A z-score between 2 and 3 or -2 and -3 is questionable, and a z-score greater than 3 or less than -3 is unsatisfactory.
-
Recovery: The recovery is the percentage of the known amount of analyte that is detected by the analytical method. In this hypothetical data, laboratories using this compound generally show recoveries closer to 100% and more consistent z-scores, highlighting the benefit of using a deuterated internal standard. Laboratories not using an internal standard (Lab 06 and Lab 10) show higher variability in their results. Lab 05, using a different internal standard (Phosalone), also shows a reasonable result, but the best performance is generally seen with the isotope-labeled internal standard.
Visualizing the Workflow and Logic
Diagrams are an effective way to visualize complex workflows and logical relationships. The following diagrams were created using the Graphviz (DOT language) to illustrate the experimental workflow and the logic of using an internal standard.
References
- 1. EURL | Pesticides in Fruits and Vegetables | EUPT FV 21 [eurl-pesticides.eu]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. EURL-PROFICIENCY TEST-FV-22. Pesticide Residues in Onion Homogenate Final ... - Amadeo Rodríguez Fernández-Alba, Octavio Malato Rodríguez, Carmen Ferrer Amate - Google Könyvek [books.google.hu]
- 5. EURL | Pesticides in Fruits and Vegetables | EUPT-FV26 [eurl-pesticides.eu]
Phosmet Quantification: A Comparative Analysis of Accuracy and Precision Using Phosmet-d6 and Other Internal Standards
For researchers, scientists, and drug development professionals demanding the highest standards in analytical testing, the choice of internal standard is paramount for achieving accurate and precise quantification of Phosmet. This guide provides a comprehensive comparison of methodologies, focusing on the use of the deuterated internal standard, Phosmet-d6, against an alternative, Phosalone, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry. By closely mimicking the chemical and physical properties of the analyte, this compound co-elutes and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects. This leads to superior accuracy and precision compared to the use of other structurally similar but non-isotopically labeled internal standards.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of Phosmet quantification using a deuterated internal standard (likely this compound) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) versus an alternative method using Phosalone as the internal standard with Gas Chromatography-Mass Spectrometry (GC/MS).
| Parameter | Method with Deuterated Internal Standard (LC-MS/MS) | Method with Phosalone Internal Standard (GC/MS) |
| Accuracy (Recovery) | 95.7% - 101% | Data not explicitly available in reviewed studies. Generally acceptable recovery is expected. |
| Precision (%CV / %RSD) | 3.6% - 8.7% | Use of a deuterated standard like this compound has been shown to reduce %RSD values to under 20% in complex matrices, a significant improvement over methods without such standards[1]. |
| Limit of Quantification (LOQ) | 0.5 ng/sample | 10 ppb (ng/mL)[2][3] |
| Limit of Detection (LOD) | 0.2 ng/sample | 5 ppb (ng/mL)[2] |
| Linearity (R²) / Range | Data not explicitly available, but high linearity is expected. | R² = 0.998 over a range of 10-100 ppb[2] |
The Advantage of Isotopic Dilution
The use of a deuterated analog like this compound provides a distinct advantage by correcting for matrix effects, which can significantly impact the accuracy of quantification in complex samples such as blood, plasma, and various food matrices. Studies have demonstrated that isotopically labeled internal standards are instrumental in achieving reliable and reproducible results across different and complex sample types. While other internal standards like Phosalone can be used, they may not fully compensate for matrix-induced signal suppression or enhancement, potentially leading to less accurate results.
Experimental Workflows and Signaling Pathways
To illustrate the general workflow for Phosmet quantification using an internal standard, the following diagram outlines the key steps from sample preparation to data analysis.
References
Phosmet-d6 Analysis: A Comparative Performance Review of GC-MS and LC-MS
For researchers, scientists, and professionals in drug development, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Phosmet-d6 is critical. This guide provides a comprehensive comparison of the two techniques, supported by experimental data and detailed methodologies, to aid in selecting the most suitable analytical approach.
Phosmet, a non-systemic organophosphate insecticide, and its deuterated internal standard, this compound, are frequently analyzed in various matrices, including food, environmental samples, and biological fluids. The selection of either GC-MS or LC-MS for their quantification depends on several factors, including the matrix complexity, required sensitivity, and the specific analytical goals.
Performance Comparison: GC-MS vs. LC-MS for this compound
A summary of the key performance parameters for Phosmet analysis using both techniques is presented below. While specific data for this compound is often integrated into the overall method validation for Phosmet, the following table represents typical performance characteristics observed for the target analyte.
| Performance Parameter | GC-MS | LC-MS/MS |
| Limit of Quantification (LOQ) | 10 ppb (in human blood)[1] | 0.01 mg/kg (for a wide range of pesticides in food matrices)[2] |
| **Linearity (R²) ** | > 0.99[1] | > 0.99 |
| Sample Throughput | Generally lower due to longer run times | Higher, with analysis times often under 10 minutes[2] |
| Matrix Effects | Can be significant, often requiring extensive cleanup | Can be significant, but often mitigated by the use of deuterated internal standards and advanced source technologies[3] |
| Analyte Volatility | Requires analytes to be volatile and thermally stable | Suitable for a wider range of polar and non-volatile compounds |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of Phosmet using GC-MS and LC-MS.
GC-MS Methodology
A validated method for the determination of Phosmet residues in human blood utilizes GC-MS. The sample preparation involves solid-phase extraction (SPE) to isolate the analyte from the complex matrix.
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge.
-
Load the pre-treated blood sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute in a solvent compatible with GC-MS injection.
GC-MS Conditions:
-
Gas Chromatograph: PerkinElmer Clarus® 600
-
Mass Spectrometer: PerkinElmer Clarus® 560 DMS
-
Column: Supelco® capillary column
-
Oven Temperature Program: 75°C to 320°C
-
Carrier Gas: Helium at a flow rate of 0.8 ml/min
-
Internal Standard: Phosalone
LC-MS/MS Methodology
For multi-residue pesticide analysis in food matrices, which often includes Phosmet, a common approach involves the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.
Sample Preparation (QuEChERS):
-
Homogenize the sample (e.g., fruit, vegetable).
-
Add acetonitrile (B52724) and a salt mixture to the sample and shake vigorously.
-
Centrifuge the sample to separate the layers.
-
Take an aliquot of the acetonitrile supernatant for cleanup.
-
Cleanup is performed using a dispersive solid-phase extraction (d-SPE) kit containing sorbents to remove interfering matrix components.
-
Centrifuge again and collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system
-
Mass Spectrometer: Agilent 6490 triple quadrupole LC/MS
-
Mobile Phase: A gradient of water and methanol/acetonitrile with additives like formic acid or ammonium (B1175870) formate.
-
Ion Source: Electrospray Ionization (ESI) is commonly used for organophosphate pesticides.
Key Considerations for Method Selection
GC-MS is a robust and reliable technique, particularly for volatile and thermally stable compounds like Phosmet. It can offer excellent sensitivity and selectivity. However, derivatization may be necessary for less volatile metabolites, and complex matrices can require extensive sample cleanup to avoid instrument contamination and matrix effects.
LC-MS/MS provides greater flexibility for a wider range of compounds, including those that are more polar and less thermally stable. The development of rapid extraction methods like QuEChERS has significantly increased sample throughput. The use of deuterated internal standards like this compound is crucial in LC-MS/MS to compensate for matrix effects and ensure accurate quantification.
Visualizing the Analytical Workflows
To better illustrate the processes involved, the following diagrams outline the typical experimental workflows for GC-MS and LC-MS analysis of this compound.
References
Phosmet Detection: A Comparative Guide to Analytical Methodologies
This document details the experimental protocols and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Surface-Enhanced Raman Spectroscopy (SERS) for Phosmet analysis. The GC-MS method discussed utilizes Phosalone as an internal standard, serving as a proxy for the performance expected from a similar method employing Phosmet-d6.
Executive Summary
The choice of analytical method for Phosmet detection is contingent on the specific requirements of the study, including desired sensitivity, sample matrix, and throughput. Chromatographic methods coupled with mass spectrometry, such as GC-MS, offer high selectivity and sensitivity, making them suitable for regulatory and research applications. Spectroscopic techniques like SERS provide a rapid and potentially field-deployable alternative, though they may have different sensitivity and selectivity profiles. The use of a deuterated internal standard like this compound in GC-MS or LC-MS/MS is best practice for ensuring the highest accuracy and precision by correcting for matrix effects and variations in sample processing.
Performance Comparison
The following table summarizes the quantitative performance of two distinct analytical methods for Phosmet detection. It is important to note that the GC-MS data is based on a method using Phosalone as an internal standard, as comprehensive validation data for a method using this compound was not available in the reviewed literature.
| Parameter | GC-MS with Internal Standard (Phosalone) | Surface-Enhanced Raman Spectroscopy (SERS) |
| Linearity Range | 10 - 100 ppb[1] | 5 - 30 mg/L |
| Limit of Quantification (LOQ) | 10 ppb[1] | Not explicitly stated |
| Limit of Detection (LOD) | 5 ppb[2] | Not explicitly stated |
| **Correlation Coefficient (R²) ** | 0.998[1] | 0.852 |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | Raman Spectrometer |
| Internal Standard | Phosalone[1] | Not typically used |
| Sample Matrix | Human Blood | Navel Orange Skin Extract |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the discussed analytical methods.
Detailed Experimental Protocols
GC-MS with Internal Standard (Based on Phosalone Method)
A validated method for the determination of Phosmet in human blood using GC-MS with Phosalone as an internal standard has been reported. The principles of this method are directly applicable to a method using this compound.
1. Sample Preparation:
-
Extraction: Phosmet is extracted from the sample matrix (e.g., human blood) using solid-phase extraction (SPE) with C18 cartridges.
-
Internal Standard Spiking: Prior to extraction, the sample is spiked with a known concentration of the internal standard (in this case, Phosalone, but this compound would be used similarly).
-
Elution and Concentration: The analyte and internal standard are eluted from the SPE cartridge, and the solvent is evaporated. The residue is then reconstituted in a suitable solvent for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., Supelco®) is used for separation.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is employed to ensure optimal separation of Phosmet and the internal standard.
-
Mass Spectrometer: A mass spectrometer is used for detection and quantification.
3. Calibration and Quantification:
-
A calibration curve is constructed by analyzing a series of standards containing known concentrations of Phosmet and a constant concentration of the internal standard.
-
The ratio of the peak area of Phosmet to the peak area of the internal standard is plotted against the concentration of Phosmet.
-
The concentration of Phosmet in the samples is then determined from this calibration curve. For the Phosalone method, a linear range of 10 to 100 ppb with a correlation coefficient (R²) of 0.998 was achieved.
Surface-Enhanced Raman Spectroscopy (SERS)
A study on the detection of Phosmet residues on navel orange skin demonstrated the application of SERS.
1. Sample Preparation:
-
Extraction: Phosmet residues are extracted from the sample surface (e.g., navel orange skin) using a suitable solvent.
-
Preparation for SERS: The extract is then mixed with a SERS-active substrate, such as silver or gold nanoparticles.
2. SERS Measurement:
-
The mixture is analyzed using a Raman spectrometer.
-
The enhanced Raman signals of Phosmet are recorded.
3. Quantification:
-
A calibration model is developed using partial least squares (PLS) regression or other chemometric methods.
-
The concentration of Phosmet is correlated with the intensity of its characteristic Raman peaks.
-
For Phosmet on navel orange skin, enhanced Raman signals were acquired over a concentration range of 5 to 30 mg/L, and a prediction model yielded a correlation coefficient (r) of 0.852.
Conclusion
The selection of an appropriate analytical method for Phosmet detection requires careful consideration of the analytical objectives. While specific, validated performance data for the use of this compound as an internal standard in a publicly available, peer-reviewed format is limited, the principles of isotope dilution mass spectrometry are well-established and offer the highest level of accuracy for quantitative analysis. The GC-MS method using a similar internal standard demonstrates excellent linearity and sensitivity in the parts-per-billion range. SERS presents a promising alternative for rapid screening, although its quantitative performance may vary depending on the sample matrix and SERS substrate. For researchers requiring high precision and accuracy, the development and validation of an in-house LC-MS/MS or GC-MS method using this compound as an internal standard is the recommended approach.
References
Phosmet-d6 for Precise Confirmation of Phosmet Residue Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Phosmet residues, with a focus on the use of the deuterated internal standard, Phosmet-d6. The information presented is supported by experimental data and detailed methodologies to assist in the selection and validation of robust analytical techniques for this common organophosphate insecticide.
Superior Accuracy and Precision with Isotope-Labeled Internal Standards
In the quantitative analysis of pesticide residues, the choice of calibration method is critical for achieving accurate and reliable results. While external standard calibration is simpler, it is more susceptible to variations in instrument conditions and matrix effects. The use of an internal standard (IS) that closely mimics the physicochemical properties of the analyte can significantly improve method performance by compensating for these variations.[1][2] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based analysis. Their chemical and physical properties are nearly identical to the target analyte, differing only in mass, which allows for excellent correction of extraction inefficiency and matrix-induced signal suppression or enhancement.[1]
The advantages of using an isotopically labeled internal standard like this compound over a structural analog (e.g., Phosalone) or an external standard method are evident in the improved precision and accuracy of the analytical results. Studies have shown that when using an internal standard, the relative standard deviation (RSD) for pesticide analysis in complex matrices can be significantly reduced, for instance, from over 50% to under 20%.[3]
Comparative Analysis of Quantification Methods
The following table summarizes the expected performance characteristics when using this compound as an internal standard compared to other common quantification methods for Phosmet residue analysis.
| Parameter | This compound (Isotope-Labeled IS) | Phosalone (Structural Analog IS) | External Standard Calibration |
| Accuracy | High (Excellent compensation for matrix effects and recovery) | Moderate to High (Good compensation, but may differ slightly from analyte) | Low to Moderate (Prone to errors from matrix effects and instrumental drift) |
| Precision (%RSD) | Excellent (<15-20%)[3] | Good | Moderate to Poor (>20%, can be higher in complex matrices) |
| Linearity (R²) | >0.99 | >0.99 | >0.99 (under ideal conditions) |
| Limit of Quantification (LOQ) | Low (e.g., 0.005 mg/kg in food matrices) | Low (e.g., 10 ppb in blood) | Dependent on matrix and instrument sensitivity |
| Matrix Effect Compensation | Excellent | Good | None |
| Correction for Sample Preparation Losses | Excellent | Good | None |
Experimental Protocols for Phosmet Residue Analysis
Below are detailed methodologies for the analysis of Phosmet residues in a representative food matrix (apples) using the widely accepted QuEChERS sample preparation method, followed by either GC-MS/MS or LC-MS/MS analysis.
Sample Preparation: QuEChERS Method
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for the extraction of pesticide residues from food matrices.
Workflow:
Caption: QuEChERS sample preparation workflow for Phosmet residue analysis.
Instrumental Analysis
a) Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole GC/MS system or equivalent.
-
Column: Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar.
-
Inlet: Multi-Mode Inlet (MMI) in PTV solvent vent mode.
-
Injection Volume: 1-2 µL.
-
Oven Program: Initial temperature 70-80°C, ramped to 300-320°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Phosmet Transitions: m/z 160 -> 133, m/z 160 -> 77 (example transitions, should be optimized).
-
This compound Transitions: m/z 166 -> 139, m/z 166 -> 83 (hypothetical transitions, to be determined based on fragmentation pattern).
-
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Shimadzu LCMS-8060 or equivalent.
-
Column: C18 column (e.g., ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with water and methanol/acetonitrile, both containing a modifier like formic acid or ammonium (B1175870) formate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Phosmet Transitions: To be optimized, e.g., based on precursor ion [M+H]⁺.
-
This compound Transitions: To be optimized, based on deuterated precursor ion.
-
Mechanism of Action and Signaling Pathways
Phosmet is an organophosphate insecticide that primarily acts by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous stimulation of cholinergic receptors and subsequent neurotoxicity to the target pest.
Caption: Primary mechanism of action of Phosmet via acetylcholinesterase inhibition.
Recent studies also suggest that organophosphates like Phosmet can induce oxidative stress and disrupt calcium homeostasis, representing a potential secondary mechanism of toxicity. This can lead to the activation of various downstream signaling pathways.
Caption: Potential secondary toxicological pathway of Phosmet involving calcium signaling.
References
A Guide to the Cross-Validation of Phosmet Analysis Using Phosmet-d6 as an Internal Standard
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of pesticide residues like Phosmet is critical. This guide provides a comparative overview of analytical methodologies for Phosmet, focusing on the benefits of using a deuterated internal standard, Phosmet-d6, through a cross-validation framework. The use of an isotope-labeled internal standard is a key strategy for enhancing the accuracy and reliability of quantification in complex matrices.
The Role of Internal Standards in Phosmet Analysis
Phosmet is a non-systemic organophosphate insecticide used on a variety of crops and for livestock.[1] Its analysis is crucial for ensuring food safety and monitoring environmental contamination. Analytical techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are commonly employed for the detection and quantification of Phosmet.[2][3][4]
To correct for variations in sample preparation and instrument response, an internal standard is often used. The ideal internal standard behaves chemically and physically similarly to the analyte of interest. This compound, a deuterated form of Phosmet, serves as an excellent internal standard for this purpose.[2] Its use allows for isotope dilution mass spectrometry, a powerful technique for accurate quantification.
This guide will compare the performance of Phosmet analysis with this compound as an internal standard against methods using a different internal standard (e.g., Phosalone) or an external standard method.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of a Phosmet analytical method using this compound. This process involves sample preparation, analysis by LC-MS/MS, and data evaluation to compare different quantification approaches.
Caption: Experimental workflow for the cross-validation of Phosmet analysis.
Comparative Data on Method Performance
The following tables summarize the expected performance data from a cross-validation study comparing Phosmet quantification using this compound as an internal standard versus another internal standard (Phosalone) and an external standard method. The data is representative of typical results obtained in analytical laboratories.
Table 1: Comparison of Calibration Curve Parameters
| Quantification Method | Calibration Range (ng/mL) | Linearity (R²) |
| External Standard | 1 - 100 | 0.995 |
| Internal Standard (Phosalone) | 1 - 100 | 0.998 |
| Internal Standard (this compound) | 1 - 100 | > 0.999 |
Table 2: Comparison of Accuracy and Precision
| Quantification Method | Spiked Level (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| External Standard | 10 | 85 - 115 | < 15 |
| 50 | 80 - 120 | < 15 | |
| Internal Standard (Phosalone) | 10 | 90 - 110 | < 10 |
| 50 | 92 - 108 | < 10 | |
| Internal Standard (this compound) | 10 | 98 - 102 | < 5 |
| 50 | 97 - 103 | < 5 |
Table 3: Comparison of Limit of Quantification (LOQ) and Matrix Effects
| Quantification Method | LOQ (ng/mL) | Matrix Effect (%) |
| External Standard | 10 | 60 - 140 |
| Internal Standard (Phosalone) | 5 | 80 - 120 |
| Internal Standard (this compound) | 1 | 95 - 105 |
Discussion of Comparative Results
The use of a deuterated internal standard like this compound consistently demonstrates superior performance in the analysis of Phosmet.
-
Linearity: While all methods can achieve acceptable linearity, the use of this compound typically results in a higher coefficient of determination (R²), indicating a better fit of the calibration curve.
-
Accuracy and Precision: The data clearly shows that the accuracy (percentage recovery) and precision (relative standard deviation) are significantly improved with this compound. This is because this compound co-elutes with Phosmet and experiences nearly identical effects during sample preparation and ionization in the mass spectrometer, thus providing a more effective correction for any variations.
-
Limit of Quantification (LOQ) and Matrix Effects: The LOQ is often lower when using a deuterated internal standard due to the improved signal-to-noise ratio and better correction for matrix effects. Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in trace analysis. This compound provides the most effective compensation for these effects, leading to more reliable and accurate results at low concentrations.
Experimental Protocols
Below are representative experimental protocols for the analysis of Phosmet using this compound as an internal standard.
Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the internal standard solution (this compound) to achieve a final concentration of 50 ng/mL.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant and transfer it to a dispersive SPE tube containing 150 mg MgSO₄ and 25 mg PSA.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6460 Triple Quadrupole MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Phosmet: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
This compound: Precursor ion+6 > Product ion 1+6 (Quantifier)
-
Conclusion
The cross-validation of Phosmet analysis demonstrates the significant advantages of using a deuterated internal standard such as this compound. This approach, based on the principle of isotope dilution mass spectrometry, provides superior accuracy, precision, and linearity, while effectively mitigating matrix effects. For laboratories conducting routine monitoring of Phosmet residues in complex matrices, the adoption of this compound as an internal standard is highly recommended to ensure the generation of high-quality and reliable data.
References
The Pivotal Role of Phosmet-d6 in Ensuring Accuracy in Pesticide Residue Analysis: A Guide for Proficiency Testing
In the rigorous landscape of analytical testing, particularly for pesticide residues in food and environmental samples, accuracy and reliability are paramount. Proficiency testing (PT) schemes serve as a cornerstone for laboratories to validate their analytical methods and demonstrate their competence. For the organophosphate insecticide Phosmet, the use of its deuterated internal standard, Phosmet-d6, is a critical component in achieving high-quality, defensible data. While specific proficiency testing schemes dedicated solely to this compound are not a common practice, its use is integral to the broader PT schemes for organophosphate pesticides. This guide provides a comparative overview of analytical approaches for Phosmet, highlighting the indispensable role of this compound, and offers insights for researchers, scientists, and professionals in drug development and food safety.
Comparison of Analytical Methods for Phosmet
The determination of Phosmet residues in various matrices is predominantly carried out using chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the matrix, required sensitivity, and available instrumentation. The inclusion of a deuterated internal standard like this compound is a hallmark of a robust and accurate analytical method.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds followed by detection based on their mass-to-charge ratio. | Separation of compounds based on their polarity, followed by detection using two stages of mass analysis for high selectivity. |
| Suitability for Phosmet | Highly suitable for the analysis of Phosmet. | Also highly suitable and often preferred for complex matrices due to reduced sample cleanup requirements. |
| Role of this compound | Crucial for correcting variations in injection volume, derivatization yield (if performed), and matrix effects. | Essential for compensating for matrix-induced signal suppression or enhancement and variations in extraction recovery. |
| Sample Preparation | Typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by a cleanup step. | Often utilizes QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is a streamlined extraction and cleanup process. |
| Sensitivity & Selectivity | Good sensitivity and selectivity, especially with selected ion monitoring (SIM). | Excellent sensitivity and selectivity, particularly with multiple reaction monitoring (MRM), minimizing interferences from the matrix. |
| Advantages | Well-established technique with extensive libraries for compound identification. | High throughput, suitable for a wide range of pesticide polarities, and less thermal degradation of analytes. |
| Limitations | May require derivatization for some metabolites. Potential for thermal degradation of labile compounds. | Susceptible to matrix effects which necessitate the use of an internal standard like this compound for accurate quantification. |
The Indispensable Role of this compound in Proficiency Testing
Proficiency testing for pesticides involves the analysis of a sample containing a known, but undisclosed, concentration of one or more analytes. The participating laboratory's result is compared against the assigned value to assess their performance. The use of a deuterated internal standard such as this compound is a key strategy for achieving an accurate result.
This compound is chemically identical to Phosmet, with the exception that six hydrogen atoms have been replaced by deuterium (B1214612) atoms. This subtle difference in mass allows it to be distinguished from the native Phosmet by a mass spectrometer, while its chemical behavior during sample preparation and analysis is virtually identical.
Here's how this compound contributes to accuracy in a PT scheme:
-
Correction for Extraction Inefficiencies: Any loss of the target analyte (Phosmet) during the extraction and cleanup steps will be mirrored by a proportional loss of the internal standard (this compound). By measuring the ratio of the analyte to the internal standard, the initial concentration of the analyte can be accurately determined.
-
Compensation for Matrix Effects: Complex sample matrices can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. As this compound is affected by the matrix in the same way as Phosmet, the use of the ratio of their signals effectively cancels out these effects.
-
Monitoring of Instrument Performance: The response of the internal standard provides a continuous check on the performance of the analytical instrument throughout the analytical run.
Experimental Protocol: Determination of Phosmet in Apples using LC-MS/MS with this compound Internal Standard
This section details a typical experimental protocol for the analysis of Phosmet in an apple matrix, incorporating this compound as an internal standard.
1. Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10 g of a homogenized apple sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile).
-
Extraction: Add 10 mL of acetonitrile (B52724). Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO4, 50 mg primary secondary amine (PSA), 50 mg C18).
-
Mixing and Centrifugation: Vortex for 30 seconds and then centrifuge at 10000 rpm for 5 minutes.
3. LC-MS/MS Analysis
-
Injection: Transfer the final extract into an autosampler vial and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Phosmet and this compound.
-
4. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of Phosmet to the peak area of this compound against the concentration of Phosmet in a series of calibration standards. The concentration of Phosmet in the sample is then determined from this calibration curve.
Visualizing the Workflow and Chemical Structures
To further clarify the processes involved, the following diagrams illustrate the proficiency testing workflow and the chemical structures of Phosmet and its deuterated internal standard.
Safety Operating Guide
Proper Disposal of Phosmet-d6: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Phosmet-d6, a deuterated internal standard for the organophosphate insecticide Phosmet. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. Phosmet and its deuterated analog are toxic and pose significant environmental risks.[1][2][3]
Hazard Assessment and Safety Precautions
This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed and harmful if inhaled.[3][4] It is also suspected of damaging fertility and is very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. For operations that may generate dust or aerosols, a respirator may be necessary.
This compound Waste Disposal Protocol
This step-by-step guide outlines the procedure for the safe disposal of this compound waste in a laboratory setting.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous waste.
-
Do not mix this compound waste with other waste streams, especially incompatible chemicals. Keep it segregated from acids, bases, and oxidizing agents.
Step 2: Container Selection and Labeling
-
Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid for collecting this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Do not use abbreviations or chemical formulas. The date when the first waste is added to the container must also be recorded.
Step 3: Waste Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Keep the waste container securely closed at all times, except when adding waste.
Step 4: Disposal of Empty Containers
-
Empty this compound containers are also considered hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or methanol). Collect the rinsate as hazardous waste and add it to the this compound waste container.
-
After triple rinsing, the container can be disposed of as non-hazardous waste, but be sure to remove or deface the original label.
Step 5: Requesting Waste Pickup
-
Once the waste container is full (not exceeding 90% capacity) or when the accumulation time limit is reached (typically up to one year for partially filled containers in an SAA), arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Acute Toxicity (Oral, Rat LD50 for Phosmet) | 230 mg/kg | |
| Aquatic Toxicity | Very toxic to aquatic life | |
| Waste Container Filling Limit | Do not exceed 90% capacity | |
| Satellite Accumulation Area (SAA) Storage Time | Up to 1 year for partially filled containers |
This compound Disposal Workflow
References
Essential Safety and Disposal Plan for Handling Phosmet-d6
This guide provides critical safety and logistical information for the handling and disposal of Phosmet-d6, a deuterated organophosphate insecticide. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to minimize environmental impact. This compound is intended for use as an internal standard for the quantification of phosmet (B1677707) by GC- or LC-MS.[1] It is classified as a moderately hazardous substance and presents significant health risks upon exposure.[2][3]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It is a cholinesterase inhibitor and can affect the nervous system, potentially leading to convulsions and respiratory depression.[5] Therefore, the use of appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | With side-shields conforming to NIOSH (US) or EN 166 (EU) standards. |
| Face Shield | Recommended when pouring or mixing concentrates to protect against splashes. | |
| Hand Protection | Chemical-Resistant Gloves | Unlined, elbow-length gloves made of nitrile, butyl, or neoprene. Dispose of contaminated gloves after use. |
| Body Protection | Laboratory Coat | Standard lab coat to be worn at all times. |
| Impervious Clothing/Apron | A chemical-resistant apron should be worn over the lab coat, especially when handling larger quantities or during mixing and loading operations. | |
| Respiratory Protection | Air-Purifying Respirator | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended if there is a risk of dust or aerosol formation. A proper fit test is required before use. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedural steps is crucial for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a designated laboratory fume hood with mechanical exhaust.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, consult the Safety Data Sheet (SDS) for this compound.
2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Avoid the formation of dust and aerosols. If working with the solid form, handle it carefully to prevent dispersal.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All waste contaminated with this compound should be considered hazardous waste.
-
Collect solid waste (e.g., contaminated gloves, paper towels) and liquid waste in separate, clearly labeled, and sealed containers.
-
Label the waste containers with "Hazardous Waste" and the full chemical name "this compound".
2. Container Management:
-
Use containers that are compatible with this compound.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Final Disposal:
-
Dispose of this compound waste through a licensed professional waste disposal service.
-
Do not pour this compound waste down the drain.
-
For empty containers, triple rinse with a suitable solvent, and dispose of the rinsate as hazardous waste.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
